Luminespib

Catalog No.
S548065
CAS No.
747412-49-3
M.F
C26H31N3O5
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luminespib

CAS Number

747412-49-3

Product Name

Luminespib

IUPAC Name

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide

Molecular Formula

C26H31N3O5

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C26H31N3O5/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32)

InChI Key

NDAZATDQFDPQBD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AUY922; AUY-922; AUY 922; NVP AUY922; NVP AUY-922; VER52296 ; VER-52296 ; VER 52296 ; Luminespib

Canonical SMILES

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C

The exact mass of the compound Luminespib is 465.22637 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Luminespib mechanism of action Hsp90 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Biochemical Profile

Luminespib (also known as AUY-922 or NVP-AUY922) is a resorcinol-based, synthetic small-molecule inhibitor that targets the N-terminal ATP-binding domain of Hsp90 [1] [2]. Its binding disrupts the Hsp90 chaperone cycle, which is essential for the stability, maturation, and activation of numerous oncogenic client proteins [2].

The table below summarizes its key biochemical characteristics:

Parameter Detail Source / Context
Target Hsp90 (specifically Hsp90α and Hsp90β isoforms) [3]
IC₅₀ for Hsp90α 13 nM Cell-free assay [3]
IC₅₀ for Hsp90β 21 nM Cell-free assay [3]
Potency on GRP94 & TRAP-1 Weaker Compared to Hsp90α/β [3]
Primary Mechanism Competitive inhibition of the N-terminal ATP-binding site [2]

Downstream Consequences of Hsp90 Inhibition

The inhibition of Hsp90's ATPase activity by this compound has profound downstream consequences, as visualized in the following pathway. The chaperone cycle is arrested, leading to the proteasomal degradation of client proteins critical for cancer cell growth and survival [2].

This diagram illustrates the core mechanism: by binding and inhibiting Hsp90, this compound triggers a cascade that ultimately disrupts multiple oncogenic pathways simultaneously [4] [5] [2]. The degradation of these client proteins leads to:

  • Growth Inhibition and Apoptosis: Destabilization of pro-survival clients like AKT and RAF-1 induces programmed cell death [3].
  • Anti-Angiogenesis: Degradation of HIF-1α impairs the tumor's ability to form new blood vessels [2].
  • Synergistic Potential: The simultaneous disruption of multiple signaling hubs makes this compound a promising candidate for combination therapies, as seen in its synergistic activity with cisplatin and vinorelbine in non-small cell lung cancer (NSCLC) models [4].

Experimental Protocols for Key Assays

For researchers aiming to validate the effects of this compound in vitro, here are methodologies for key experiments drawn from the search results.

Cytotoxicity and Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of a yellow tetrazolium salt to purple formazan by metabolically active cells, serving as a proxy for cell viability [6].

  • Cell Seeding: Seed cells (e.g., Bovine Pulmonary Artery Endothelial Cells (BPAEC)) in a 96-well culture plate at a density of 10,000 cells per well in complete growth medium [6].
  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01–200 μM) for a desired period (e.g., 24 hours) [6].
  • MTT Incubation: Replace the medium with serum-free medium containing 0.5 mg/mL MTT reagent. Incubate for 3 hours to allow formazan crystal formation [6].
  • Solubilization and Measurement: Add DMSO (100 μL/well) to dissolve the crystals. Measure the absorbance at 570 nm using a plate reader. Cell viability is calculated relative to untreated control cells [6].
Investigation of Client Protein Degradation (Western Blot)

This protocol is used to detect changes in the expression levels of Hsp90 client proteins following this compound treatment [6].

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with a protease inhibitor cocktail [6].
  • Electrophoresis and Transfer: Separate protein-matched samples by molecular weight using SDS-PAGE (e.g., on a 12% gel). Transfer the proteins from the gel onto a nitrocellulose membrane using a wet transfer method [6].
  • Blocking and Antibody Incubation:
    • Block the membrane with 5% non-fat dry milk for at least 60 minutes at room temperature.
    • Incubate with a specific primary antibody (e.g., against HER2, EGFR, AKT, P53; diluted 1:1000) overnight at 4°C [6].
    • The following day, incubate the membrane with an appropriate HRP-linked secondary antibody (diluted 1:2000) for signal development [6].
  • Detection: Use a chemiluminescent substrate to detect the signal from the immunoreactive proteins, capturing the image with a system like ChemiDoc Touch Imaging System [6]. Beta-actin should be used as a loading control to ensure equal protein loading.
Assessment of Heat-Triggered Drug Release

For formulations like thermosensitive liposomes, this assay characterizes the temperature-dependent release profile of the encapsulated drug [4].

  • Sample Setup: Incubate the thermosensitive liposomal formulation (e.g., ThermoLUM) in a medium containing bovine serum albumin (BSA) to mimic physiological conditions [4].
  • Heat Application: Expose the formulation to a range of hyperthermic temperatures (e.g., 1°C increments between 38°C and 44°C) for a set duration (e.g., 5 minutes) [4].
  • Measurement: Quantify the percentage of drug released at each temperature and time point. For instance, one study showed burst release at 42°C, with a maximum of 64% of encapsulated this compound released within 270 seconds [4].

Clinical and Preclinical Relevance

This compound has demonstrated clinical activity, particularly in specific molecular subtypes of cancer. A phase II trial in non-small cell lung cancer (NSCLC) patients with EGFR exon 20 insertion mutations reported an objective response rate of 17% [5]. This is significant as this mutation is generally refractory to earlier generations of EGFR inhibitors. The study concluded that this compound is an active therapy for this patient population [5].

Preclinically, its efficacy is not limited to NSCLC. The drug has shown potent, nanomolar-range IC₅₀ values across a vast panel of cancer cell lines, including those derived from breast, pancreatic, and blood cancers [7] [3]. Research also suggests a potential therapeutic role beyond oncology, such as in counteracting lung endothelial barrier dysfunction associated with Acute Respiratory Distress Syndrome (ARDS), by stabilizing the tumor suppressor P53 and inducing the unfolded protein response [6].

References

Mechanism of Action and Downstream Effects

Author: Smolecule Technical Support Team. Date: February 2026

Luminespib exerts its anticancer effects by inhibiting Hsp90, a molecular chaperone critical for the stability and function of numerous "client proteins." Many of these clients are oncoproteins that drive cancer cell growth and survival [1] [2]. The inhibition process can be summarized as follows:

G cluster_0 Key Client Proteins Affected This compound This compound Hsp90_Inhibition Hsp90 Inhibition This compound->Hsp90_Inhibition Client_Degradation Ubiquitin-Proteasome Degradation of Client Proteins Hsp90_Inhibition->Client_Degradation EGFR EGFR/ERBB2 Client_Degradation->EGFR AKT AKT Client_Degradation->AKT HIF1a HIF-1α Client_Degradation->HIF1a Antitumor_Effects Antitumor Effects: Growth Inhibition, Apoptosis, Anti-angiogenesis EGFR->Antitumor_Effects Depletes AKT->Antitumor_Effects Depletes HIF1a->Antitumor_Effects Depletes

Figure 1: Mechanism of Action of this compound. The drug inhibits Hsp90, leading to the degradation of key oncogenic client proteins and resulting in multiple antitumor effects.

A hallmark of Hsp90 inhibition is the concomitant upregulation of other heat shock proteins, such as Hsp70, which is commonly used as a pharmacodynamic biomarker to confirm target engagement in both preclinical and clinical settings [2] [3].

Quantitative Potency and Anticancer Activity

This compound is a highly potent inhibitor with activity in the nanomolar range. The table below summarizes its key potency data:

Assay Type Target / Cell Line Value (IC₅₀ / GI₅₀) Context
Cell-Free Assay [4] Hsp90α 7.8 - 13 nM Varies slightly between sources
Cell-Free Assay [4] [3] Hsp90β 21 nM
Cell-Free Assay [5] GRP94 535 nM Weaker activity against other Hsp90 family
Cell-Free Assay [5] TRAP-1 85 nM Weaker activity against other Hsp90 family
Cellular Proliferation [4] [2] Panel of Breast Cancer Cell Lines 3 - 126 nM (GI₅₀) Demonstrates broad potency
Cellular Proliferation [5] A2780 Ovarian Cancer Cells 1 nM (IC₅₀)
Cellular Proliferation [5] HCT-116 Colon Cancer Cells 16 - 121 nM (IC₅₀) Varies by assay

Preclinical Efficacy and Reformulation Strategies

This compound has shown compelling antitumor efficacy in diverse preclinical models:

  • Breast Cancer: In a BT-474 (ER+, ERBB2+) xenograft model, this compound administered intravenously at 30 mg/kg once weekly resulted in significant tumor growth inhibition and was well-tolerated. This effect correlated with decreased levels of ERBB2 and phosphorylated AKT in the tumors [2].
  • Pancreatic Cancer: In orthotopic models, this compound (50 mg/kg) significantly reduced tumor growth and inhibited angiogenesis, as evidenced by a reduced CD31-positive vessel area [3].
  • Other Cancers: Efficacy was also demonstrated in xenograft models of ovarian cancer (A2780), glioblastoma (U87MG), prostate cancer (PC3), and melanoma (WM266.4) [3].

Novel Formulations to Overcome Clinical Hurdles Despite its potent preclinical activity, this compound's clinical translation has been hampered by dose-limiting toxicities, particularly ocular toxicity, and the need for complex solvent-based formulations [1] [6]. To address this, researchers are developing advanced delivery systems:

  • Thermosensitive Liposomes: A novel nanomedicine formulation designed to release this compound rapidly upon mild heating (above 40°C). This approach aims to increase drug accumulation specifically in tumors while minimizing systemic exposure and off-target side effects [6].
  • Albumin Nanoparticles: Bovine Serum Albumin (BSA) nanoparticles have been successfully used to create aqueous dispensable formulations of this compound for controlled delivery, showing efficacy in breast (MCF-7) and pancreatic (MIA PaCa-2) cancer cell lines [7].

Key Experimental Protocols

For researchers working with this compound, here are methodologies for common experiments.

In Vitro Cell Proliferation/Viability Assay (SRB Assay) [2]

  • Purpose: To determine the concentration of this compound that causes 50% growth inhibition (GI₅₀) in cancer cell lines.
  • Procedure:
    • Plate cells in multi-well plates and allow to adhere.
    • After 24 hours, add this compound (typically prepared from a DMSO stock solution) at a range of concentrations.
    • Incubate for 72 hours.
    • Fix cells with trichloroacetic acid and stain with Sulforhodamine B (SRB) dye, which binds to protein content.
    • Measure the absorbance of the dissolved dye; this correlates with cell mass.
    • Calculate GI₅₀ values by comparing the absorbance of treated wells to untreated control wells.

In Vivo Efficacy Study in Xenograft Models [2] [3]

  • Purpose: To evaluate the antitumor activity of this compound in vivo.
  • Procedure:
    • Animal Model: Use immunocompromised mice (e.g., athymic nude mice) implanted subcutaneously with human cancer cells.
    • Formulation: For intravenous administration, this compound free base can be formulated in a vehicle containing lactic acid, tartaric acid, ethanol, Tween 80, and glucose [2]. An optimized salt form with higher aqueous solubility can be formulated in 5% glucose solution [2].
    • Dosing: Once tumors are established (e.g., 100-300 mm³), administer this compound intravenously. A common, well-tolerated regimen is 30 mg/kg once per week [2]. Higher or more frequent dosing (e.g., 50 mg/kg) has also been used [3].
    • Endpoints: Monitor tumor volumes and body weights regularly. At the end of the study, excise tumors for weight measurement and molecular analysis (e.g., Western blot) to confirm pharmacodynamic effects like client protein depletion and HSP70 induction.

Western Blot Analysis for Pharmacodynamic Markers [2]

  • Purpose: To confirm Hsp90 inhibition in cells or tumor tissues by detecting changes in client protein and heat shock protein levels.
  • Procedure:
    • Prepare total protein extracts from treated and control cells or homogenized tumor tissues.
    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a membrane.
    • Probe the membrane with specific antibodies. Key markers include:
      • Decreased levels: ERBB2, EGFR, AKT, CDK4, HIF-1α.
      • Increased levels: HSP70.
    • Use antibodies against housekeeping proteins (e.g., β-tubulin, vinculin) to ensure equal loading.

Clinical Trial Findings

This compound has been evaluated in multiple Phase I and II clinical trials. A key area of investigation has been in non-small cell lung cancer (NSCLC) with EGFR mutations, including exon 20 insertions, where it showed modest activity [1].

  • In a phase II trial for patients with NSCLC harboring EGFR exon 20 insertions, the Objective Response Rate (ORR) was 17%, with a median Progression-Free Survival (PFS) of 2.8-2.9 months and a median Overall Survival (OS) of 9.9-13 months [1].
  • The most common drug-related adverse events were diarrhea (83%), visual changes (76%), and fatigue (45%). The ocular toxicity has been a significant dose-limiting challenge [1].

Future Research and Combination Strategies

Research continues to explore this compound's potential, particularly in rational combination therapies.

  • Synergy with DNA Damage Response Inhibitors: In Ewing's sarcoma, this compound (AUY922) combined with the ATR inhibitor VE821 led to strong apoptosis induction, independent of the tumor's p53 status. This suggests a promising strategy to overcome resistance [8].
  • Synergy with Chemotherapy: In NSCLC models, this compound exhibited synergistic activity when combined with standard-of-care chemotherapeutics like cisplatin and vinorelbine [6].

This compound remains a powerful tool for probing Hsp90 biology. Its future clinical utility may be revitalized through innovative drug delivery systems and rationally designed combination regimens aimed at enhancing efficacy and mitigating toxicity.

References

discovery and development of Luminespib

Author: Smolecule Technical Support Team. Date: February 2026

Core Drug Profile of Luminespib

Attribute Description
Drug Type Small molecule [1]
Chemical Class Isoxazole-containing resorcinol derivative [2] [3]
Mechanism of Action HSP90 inhibitor (binds to N-terminal ATP-binding domain) [2] [4]
Originator Organizations Cancer Research Technology, The Institute of Cancer Research, Vernalis [5]
Highest Phase Reached Phase 2 [1]
First Approval Date None (Not approved) [1]
Current Status Discontinued for all listed indications (as of 2020) [5]

Key Quantitative and Clinical Data

Parameter Data
IC50 for HSP90 21 nM [2]
Primary Limiting Toxicity Visual impairments (e.g., night blindness) [1] [4]
Notable Clinical Activity Partial responses and stable disease observed in subsets of NSCLC patients (e.g., with ALK translocations or EGFR mutations) [6]
Example Indications Trialed Non-small cell lung cancer (NSCLC), HER2-positive breast cancer, various lymphomas, gastrointestinal stromal tumors, multiple myeloma [1] [6] [5]

Mechanism of Action and Signaling Pathway

This compound works by inhibiting HSP90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates how its inhibition leads to anticancer effects.

G This compound This compound HSP90 HSP90 This compound->HSP90 Inhibits ClientProteins ClientProteins This compound->ClientProteins Destabilizes HSP90->ClientProteins Stabilizes Degradation Degradation ClientProteins->Degradation Ubiquitin-Proteasome System CancerPathways Multiple Oncogenic Signaling Pathways ClientProteins->CancerPathways Degradation->CancerPathways Disruption of CellDeath Cancer Cell Death CancerPathways->CellDeath

This disruption simultaneously impacts multiple signaling pathways essential for cancer cell survival, proliferation, and evasion of cell death, which is the basis for its potent preclinical activity [2] [4] [6].

Technical Insights: Formulations and Experimental Approaches

Due to challenges like dose-limiting toxicity and poor solubility, significant research has focused on advanced formulations of this compound.

  • Nanoparticle Formulations: Researchers have developed Bovine Serum Albumin (BSA) nanoparticles for the controlled delivery of this compound. The drug interacts with BSA through non-covalent reversible interactions, creating aqueous dispensable nanoparticles that showed efficacy against pancreatic and breast cancer cell lines in vitro [3].
  • Thermosensitive Liposomes: Another advanced formulation involves encapsulating this compound in thermosensitive liposomes. These liposomes are stable at body temperature but rapidly release the drug when heated to mild hyperthermic temperatures (above 40°C). This strategy aims to increase drug delivery to the tumor site while reducing systemic exposure and off-target toxicity [6].

Research and Development Insights

Analysis of this compound's developmental journey offers valuable insights for drug discovery professionals.

  • Evolving Polypharmacology: The kinase polypharmacology—interaction with unintended kinase targets—evolved during the optimization process from the original hit compound to the clinical candidate this compound. This highlights the importance of profiling for off-target interactions early in drug discovery projects to fully understand a compound's mechanism and potential [7].
  • Strategic Shift to Combinations: The limited success of HSP90 inhibitors, including this compound, as single agents has prompted a strategic shift toward combination therapies. The rationale is that simultaneously disrupting multiple cancer survival pathways enhanced by HSP90 inhibition can synergistically improve efficacy and overcome resistance mechanisms [4].

References

Biochemical & Cellular Activity of Luminespib

Author: Smolecule Technical Support Team. Date: February 2026

The core activity of Luminespib against HSP90 isoforms and in cellular models is summarized in the following table.

Assay Type Target / Context Reported IC50/Value Citation Source
Biochemical (Cell-Free) HSP90α 7.0 - 13 nM [1] [2]
HSP90β 21 nM [3] [1] [4]
GRP94 535 nM [3]
TRAP1 85 nM [3]
Cellular Proliferation (Example IC50 values) NCI-H460 (NSCLC) Low nanomolar range [5]
NCI-H520 (NSCLC) Low nanomolar range [5]
A549 (Lung Adenocarcinoma) 30.73 nM [6]
H1650 (Lung Adenocarcinoma) 1.47 nM [6]

Mechanism of Action and Key Experimental Protocols

This compound acts as an ATP-competitive inhibitor that binds to the N-terminal nucleotide-binding domain of HSP90. This binding disrupts the chaperone's ATPase activity, leading to the proteasomal degradation of its client proteins, many of which are critical oncoproteins. The logical flow from drug action to therapeutic outcome can be visualized as follows:

G A This compound binds HSP90 N-terminal domain B Inhibition of HSP90 ATPase activity A->B C Ubiquitination and Proteasomal Degradation of Client Proteins B->C D Oncogenic Signaling Pathways Disrupted C->D E Cellular Outcomes D->E F Growth Inhibition (Cytostasis) E->F G Apoptosis E->G H Radiosensitization E->H I Anti-tumor Efficacy in Xenograft Models E->I

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are methodologies from critical assays:

  • Cellular Proliferation (SRB/WST-1 Assay): Cell proliferation and half-maximal growth inhibitory concentration (GI50) were determined using the sulforhodamine B (SRB) assay or the WST-1 assay. Cells were exposed to this compound for a defined period. The GI50 was calculated as the compound concentration that inhibited cell proliferation by 50% compared to vehicle-treated controls [3].
  • In Vivo Pharmacokinetics (Xenograft Mouse Model): Female NCr athymic mice bearing WM266.4 human melanoma xenografts were administered a single dose of this compound (50 mg/kg). The compound was dissolved in DMSO and diluted in sterile saline/Tween 20 before being administered intravenously or intraperitoneally. Groups of three animals were euthanized at intervals for pharmacokinetic analysis [3].
  • Drug Combination Synergy (In Vitro): To identify synergistic ratios with standard-of-care chemotherapeutics like cisplatin and vinorelbine, cytotoxicity assays (e.g., MTS) were performed on NSCLC cell monolayers. Cells were treated with a matrix of drug concentration combinations. Data were analyzed using the Chou-Talalay method to calculate a Combination Index (CI) to determine synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects [5].

Important Research Context

  • Polypharmacology: this compound exhibits a unique off-target kinase inhibition profile distinct from other HSP90 inhibitors like ganetespib. This evolved polypharmacology was not explicitly selected for during its discovery but is an important characteristic to consider in its mechanism of action [7].
  • Predictive Biomarkers: Research in lung adenocarcinoma cell lines has aimed to identify proteins whose basal abundance correlates with response to this compound. This work suggests that underlying proteomic profiles can predict sensitivity or resistance to HSP90 inhibition [6].
  • Nanomedicine Formulation: To overcome clinical limitations like dose-limiting toxicities, a heat-activated thermosensitive liposomal formulation (thermoLUM) has been developed. This formulation enables rapid, heat-triggered drug release in the tumor vasculature, improving targeted delivery and efficacy in preclinical models [5].

References

Luminespib preclinical studies antitumor activity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Luminespib is a resorcinylic isoxazole amide that binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity [1] [2]. This disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its numerous oncogenic "client" proteins [3] [4].

G This compound This compound (HSP90i) HSP90 HSP90 (Chaperone) This compound->HSP90 Inhibits ATPase Activity ClientProteins Oncogenic Client Proteins (e.g., EGFR, AKT, BRAF, HIF-1α) This compound->ClientProteins Destabilizes HSResponse Compensatory Heat Shock Response (HSF-1 activation, HSP70↑) This compound->HSResponse Induces HSP90->ClientProteins Folding & Stabilization ProteinDegradation Ubiquitin-Proteasome Degradation ClientProteins->ProteinDegradation Targeted for CancerHallmarks Inhibition of Cancer Hallmarks: • Proliferation • Survival • Angiogenesis ProteinDegradation->CancerHallmarks HSResponse->ClientProteins Potential Resistance

Diagram of this compound's mechanism of action and downstream effects on cancer cells.

Preclinical Antitumor Activity & Combinations

This compound has shown potent, nanomolar-range cytotoxicity across a spectrum of cancer cell lines in vitro [5]. Its efficacy is significantly enhanced when combined with other anticancer agents.

Cancer Type Model System Key Findings Combination Partners (Synergistic)
Non-Small Cell Lung Cancer (NSCLC) H460 & H520 cell lines [5] Low nanomolar IC₅₀ as monotherapy; synergistic effect with CDDP & VRL [5]. Cisplatin (CDDP), Vinorelbine (VRL) [5]
Breast Cancer MCF-7 cell line; various preclinical models [6] [2] Antitumor activity in HER2+ and ER+ models; efficacy in BSA nanoformulation [6] [2]. -
Pancreatic Cancer MIA PaCa-2 cell line [6] Demonstrated anticancer activity [6]. -
Glioblastoma Adult & pediatric preclinical models [2] Potent antitumor activity [2]. -
Oral Squamous Cell Carcinoma Preclinical models [2] Antitumor effect demonstrated [2]. -

Advanced Formulation Strategies

To improve its tumor-specific delivery and mitigate systemic toxicity, two main nanoformulation strategies have been developed.

Formulation Parameter Thermosensitive Liposomes (thermoLUM) [5] Bovine Serum Albumin (BSA) Nanoparticles [6]
Composition DPPC, MSPC, mPEG2000-DSPE (86:10:4 mol%) [5] Bovine Serum Albumin, cross-linked with glutaraldehyde [6]
Diameter 102 ± 2 nm [5] Information not specified in search results
Drug Release Trigger Mild hyperthermia (>40°C) [5] Presumed controlled diffusion & biodegradation [6]
Key Advantage Heat-triggered, rapid release at tumor site [5] Aqueous dispensability, biocompatibility [6]

G LiposomeFormulation Liposome Formulation (DPPC:MSPC:mPEG2000-DSPE) ActiveLoading Active Loading of this compound LiposomeFormulation->ActiveLoading StableCirculation Stable in Circulation (<15% drug release at 37°C) ActiveLoading->StableCirculation ExternalStimulus External Application of Local Mild Hyperthermia (≥40°C) StableCirculation->ExternalStimulus BurstRelease Burst Drug Release (Up to 64% release at 42°C) ExternalStimulus->BurstRelease Triggers TumorCellDeath Enhanced Tumor Cell Death BurstRelease->TumorCellDeath

Experimental workflow for thermosensitive liposome formulation and heat-triggered drug delivery.

Conclusion for Researchers

Preclinical data solidly positions this compound as a potent Hsp90 inhibitor with broad antitumor activity. The future clinical prospects of this agent likely depend on two key strategies:

  • Rational Combination Therapies: Systematically pairing it with agents that counter resistance mechanisms or target complementary pathways [3] [4].
  • Advanced Nanoformulations: Employing tumor-targeted delivery systems, like thermosensitive liposomes or albumin nanoparticles, to enhance tumor accumulation and reduce off-target toxicity [5] [6].

References

how does Luminespib inhibit Hsp90 chaperone function

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Downstream Effects

Luminespib exerts its effects by inserting itself into the ATP-binding pocket in the N-terminal domain of Hsp90, preventing the natural ATP binding and hydrolysis that drives the chaperone machine [1]. This disruption has several critical downstream consequences:

  • Client Protein Degradation: Inhibition of the Hsp90 cycle prevents the proper folding and stabilization of client proteins. These unstable proteins are subsequently tagged with ubiquitin and targeted for destruction by the proteasome [1] [2].
  • Anticancer Activity: Hsp90 client proteins include numerous oncoproteins that drive cancer cell growth and survival (e.g., EGFR, HER2, AKT, MET) [2]. By simultaneously degrading these proteins, this compound cripples multiple signaling pathways that cancer cells rely on, leading to cell death [2].

The following diagram illustrates the core mechanism of action and its consequences on oncogenic client proteins.

G This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds N-terminal ATPase Domain ClientProteins Oncogenic Client Proteins (e.g., EGFR, HER2, AKT, MET) This compound->ClientProteins Disrupts Chaperone Function Hsp90->ClientProteins Normal Folding & Stabilization UnfoldedProteins Unstable/Unfolded Client Proteins ClientProteins->UnfoldedProteins Misfolding/Destabilization Degradation Degradation via Proteasome UnfoldedProteins->Degradation Apoptosis Cancer Cell Apoptosis Degradation->Apoptosis

Quantitative Biochemical and Cellular Data

The potency of this compound is demonstrated by the following quantitative data.

Parameter Value Context / Assay
IC₅₀ (Hsp90α) 13 nM Cell-free assay [3]
IC₅₀ (Hsp90β) 21 nM Cell-free assay [3]
Growth Inhibition (IC₅₀) 0.6 - 48 µM Range across various human cancer cell lines (e.g., ~0.65 µM in HCC1954 breast cancer, ~48 µM in NCI-SNU-16 gastric cancer) [3]

Key Experimental Evidence and Protocols

Research on this compound often involves specific experimental protocols to validate its mechanism and efficacy, as evidenced by studies in non-small cell lung cancer (NSCLC) and breast cancer.

Experimental Workflow for Evaluating this compound

A typical study involves a series of in vitro experiments to confirm the drug's activity, as outlined below.

G CellCulture Cell Culture Maintenance (Cancer cell lines, e.g., PC9, H1975, MCF-7) Treatment Drug Treatment CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT Assay) Treatment->ViabilityAssay Determine IC₅₀ ColonyFormation Clonogenic Assay Treatment->ColonyFormation Assess long-term proliferation ProteinAnalysis Protein Analysis (Western Blotting) Treatment->ProteinAnalysis Verify client protein degradation

Detailed Methodologies
  • Cell Viability Assay (MTT) [2] [4]: Cells are seeded in 96-well plates and treated with a concentration gradient of this compound (e.g., from nanomolar to low micromolar range) for a set period (e.g., 72 hours). MTT reagent is added and converted to formazan by metabolically active cells. The formazan crystals are dissolved, and absorbance is measured. The IC₅₀ value is calculated from the dose-response curve.
  • Clonogenic Assay [2]: Cells are treated with this compound for a shorter duration (e.g., 24 hours), then re-plated at low density in drug-free medium and allowed to grow into colonies for 1-2 weeks. Colonies are stained and counted. This assesses the drug's ability to inhibit long-term proliferation and survival.
  • Analysis of Client Protein Downregulation (Western Blotting) [2]: After treatment with this compound, cells are lysed. Protein-matched samples are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against Hsp90 client proteins (e.g., EGFR, AKT, STAT3, MET) and loading controls (e.g., β-actin). Successful Hsp90 inhibition is confirmed by a marked decrease in the levels of these client proteins.

Research Context and Clinical Translation

  • Nanoformulations: To improve the aqueous solubility and patient compliance of this compound, researchers have developed nanoformulations, such as this compound-loaded Bovine Serum Albumin (BSA) nanoparticles, which have shown efficacy in pancreatic and breast cancer cell lines [5].
  • Overcoming Drug Resistance: this compound has demonstrated the ability to overcome resistance to targeted therapies like Osimertinib in NSCLC by degrading bypass signaling proteins (e.g., STAT3, YAP) that cancer cells use to survive [2].
  • Clinical Limitations: A major challenge with pan-Hsp90 inhibitors like this compound is on-target toxicity, including ocular toxicity and potential cardiotoxicity, attributed to the inhibition of the Hsp90α isoform in healthy tissues [6]. This has spurred the development of next-generation, isoform-selective inhibitors to improve the therapeutic window [6].

References

Molecular Target and Core Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Luminespib's primary molecular target is Hsp90 [1] [2]. Hsp90 is a molecular chaperone essential for the stability, folding, and activation of hundreds of "client proteins" [1] [3]. Many of these clients are oncoproteins that drive cancer cell growth and survival.

As an ATP-competitive inhibitor, this compound binds to the N-terminal ATP-binding pocket of Hsp90. This binding prevents ATP hydrolysis, which is a critical step in the Hsp90 chaperone cycle. Consequently, the client proteins bound to the Hsp90 complex are not properly folded and activated but are instead tagged for degradation by the proteasome [1] [4]. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.

The following diagram illustrates this core mechanism:

G cluster_normal Normal Hsp90 Function This compound This compound Hsp90 Hsp90 This compound->Hsp90 Binds ATP pocket Inhibits function NormalFunction Proper Folding & Activation Hsp90->NormalFunction ATP binding & hydrolysis Degraded Ubiquitination & Proteasomal Degradation Hsp90->Degraded Client proteins misfolded ClientProteins Oncogenic Client Proteins (e.g., EGFR, HER2, AKT) NormalFunction->ClientProteins ATP binding & hydrolysis Degraded->ClientProteins Depletion

> this compound inhibits Hsp90, preventing client protein folding and leading to their degradation.

Key Client Proteins and Quantitative Profiling

Inhibition of Hsp90 by this compound leads to the depletion of a wide array of client proteins. The table below summarizes its direct inhibition of Hsp90 isoforms and representative client proteins affected in cancer cells.

Table 1: this compound Target Potency and Key Client Protein Effects

Target / Effect Experimental System Result (IC₅₀ / Ki / Effect Level) Source
HSP90α Cell-free assay IC₅₀ = 7.8 - 13 nM [2]
HSP90β Cell-free assay IC₅₀ = 21 nM [2]
GRP94 Cell-free assay IC₅₀ = 535 nM [2]
TRAP-1 Cell-free assay IC₅₀ = 85 nM [2]
EGFR (mutant) Preclinical & Clinical (NSCLC) Depletion & Clinical ORR = 17% (in EGFR ex20ins) [1] [5]
HER2 (ERBB2) Human tumor xenografts Protein levels reduced to 7.3% of controls [2]
AKT Human tumor xenografts Protein levels reduced to 57-65%; p-AKT to 13-51% [2]
HIF-1α Human tumor xenografts Protein levels reduced to 60-85% [2]
CDK4 Human tumor xenografts Protein depletion confirmed [2]
Survivin Human tumor xenografts Protein depletion confirmed [2]
Cell Proliferation Various human tumor cell lines IC₅₀ = 2.3 - 49.6 nM [2]

A notable clinical application is in NSCLC harboring EGFR exon 20 insertion (ex20ins) mutations [1] [5]. These mutant kinases are particularly dependent on Hsp90 for their stability, making them vulnerable to this compound, which demonstrated an objective response rate (ORR) of 17% in a phase II clinical trial for this patient population [5].

Experimental Protocols for Key Assays

To evaluate the biological activity of this compound, several standard experimental protocols are used in preclinical research.

1. In Vitro Cell Viability (Proliferation) Assay This protocol measures the direct cytotoxic effects of this compound on cancer cells.

  • Cell Lines: Human cancer cell lines (e.g., H460 and H520 for NSCLC, MIA PaCa-2 for pancreatic, MCF-7 for breast cancer) [3] [6] [2].
  • Procedure:
    • Seed cells in 96-well plates and allow to adhere.
    • Treat with a concentration gradient of this compound (e.g., 1 nM to 1 µM) for a set period (e.g., 72 hours).
    • Assess cell viability using a reagent like Alamar Blue. Add the reagent to wells and measure fluorescence after incubation [6].
  • Data Analysis: Calculate the percentage of viable cells for each concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis [2].

2. Immunoblotting (Western Blot) for Client Protein Degradation This protocol confirms on-target engagement by demonstrating depletion of Hsp90 client proteins.

  • Sample Preparation:
    • Treat cancer cells with this compound (e.g., 80-100 nM) for 6-24 hours [2].
    • Lyse cells and quantify total protein.
  • Gel Electrophoresis and Blotting:
    • Separate proteins by SDS-PAGE.
    • Transfer proteins to a nitrocellulose or PVDF membrane.
  • Detection:
    • Block membrane with 5% non-fat milk.
    • Probe with primary antibodies against client proteins (e.g., EGFR, HER2, AKT, CDK4) and a marker of Hsp90 inhibition (e.g., HSP72, which is upregulated) [2].
    • Use loading control antibodies (e.g., β-Actin).
    • Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
  • Expected Outcome: A dose- and time-dependent decrease in client protein levels and a concomitant increase in HSP72 [2].

3. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor activity of this compound in a live animal model.

  • Model Establishment: Inoculate immunocompromised mice (e.g., athymic mice) subcutaneously with human cancer cells (e.g., WM266.4 melanoma, U87MG glioblastoma) [2].
  • Dosing: Once tumors are established (e.g., ~100-200 mm³), administer this compound intravenously or intraperitoneally. A common dose is 50 mg/kg, either daily or on intermittent schedules [2].
  • Endpoints:
    • Measure tumor volumes regularly to calculate Tumor Growth Inhibition [2].
    • At the end of the study, excise and weigh tumors.
    • Collect tumor samples for immunoblotting to confirm pharmacodynamic effects.
  • Expected Result: Significant suppression of tumor growth rates and reduction in final tumor weights compared to vehicle-treated controls [2].

Beyond Hsp90: Polypharmacology and Advanced Formulations

Research has revealed additional nuances to this compound's profile and explored strategies to improve its therapeutic potential.

  • Kinase Polypharmacology: While designed as a selective Hsp90 inhibitor, computational and experimental profiling has shown that this compound, along with its discovery-phase precursors, has a distinct off-target profile against certain kinases. This evolved "polypharmacology" was not an explicitly selected property but highlights that even selective inhibitors can have complex multi-target profiles, which could influence their efficacy and safety [7].

  • Advanced Formulations to Mitigate Toxicity: Clinical development of this compound has been challenged by dose-limiting toxicities (e.g., diarrhea, visual disturbances) [1] [5] [3]. To overcome this, novel formulation strategies are being investigated preclinically:

    • Thermosensitive Liposomes (thermoLUM): A nanomedicine designed to release this compound rapidly upon mild heating (~40-42°C) of the tumor. This aims to increase drug concentration at the tumor site while reducing systemic exposure [3].
    • Albumin Nanoparticles (BSA NPs): A water-dispensable nanoformulation that avoids the use of toxic solvents, improves drug delivery, and has shown efficacy in pancreatic and breast cancer cell lines [6].

References

Luminespib pharmacokinetics and pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacodynamics

Luminespib (AUY-922) is a second-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2].

  • Target and Binding: It binds competitively to the N-terminal ATP-binding domain of HSP90, inhibiting its ATPase activity. This binding disrupts the chaperone function of the HSP90 multi-protein complex [1] [2].
  • Downstream Effects: Inhibition leads to the proteasomal degradation of HSP90's "client proteins"—many of which are oncogenic signaling proteins crucial for cancer cell survival and proliferation. This results in the simultaneous disruption of multiple oncogenic pathways [1] [3].
  • Structural Interaction: The resorcinol moiety of this compound forms hydrogen bonds with Asp93, Thr184, and Gly97 in the HSP90 binding pocket. The isopropyl and morpholine groups engage in hydrophobic interactions with residues like Leu107, Thr109, and Gly135 [4].

The diagram below illustrates the core mechanism of action of HSP90 inhibitors like this compound and the subsequent downstream effects on cancer cell pathways.

G This compound This compound HSP90 HSP90 This compound->HSP90  Inhibits ATPase Activity ClientProteins ClientProteins HSP90->ClientProteins  Folding & Stabilization OncogenicPathways OncogenicPathways ClientProteins->OncogenicPathways  Activates Apoptosis Apoptosis ClientProteins->Apoptosis  Degradation (via Proteasome)

HSP90 inhibition by this compound leads to client protein degradation and apoptosis.

Clinical Pharmacokinetics and Key Data

While detailed PK parameters (AUC, Cmax, Tmax, etc.) are not available in the searched literature, the following table summarizes the clinically established dosing, efficacy, and safety information.

Aspect Details
Recommended Dose (Monotherapy) 70 mg/m² intravenously (IV) [2].
MTD in Combination 55 mg/m² IV with pemetrexed [5].
Key Metabolic Enzymes Data not available in search results.
Key Efficacy (ORR) 17% in NSCLC patients with EGFR exon 20 insertions [2].
Common Adverse Events Diarrhea, visual changes, fatigue, nausea, ocular toxicity [5] [2].

A Phase Ib trial investigating this compound in combination with pemetrexed in advanced non-small cell lung cancer (NSCLC) patients found that the Maximum Tolerated Dose (MTD) for the combination was 55 mg/m², which was lower than the monotherapy dose, suggesting synergistic toxicity [5].

Experimental and Research Considerations

For researchers designing studies with this compound, here are key points and potential formulation strategies.

  • Commonly Reported Toxicities: The most frequent adverse events observed in clinical trials include diarrhea, visual changes (such as night blindness), and fatigue [5] [2]. Ocular toxicity, a known class effect, has been a particular dose-limiting factor [1] [5].
  • Nanoformulation Strategies: To improve solubility and potentially reduce toxicity, research has explored bovine serum albumin (BSA) nanoparticles for this compound delivery. These were synthesized using a desolvation method with ethanol, followed by cross-linking with glutaraldehyde, resulting in aqueous dispensable nanoparticles effective in pancreatic and breast cancer cell lines in vitro [3].

References

Comprehensive Application Notes and Protocols: Thermosensitive Liposome Formulation for Enhanced Luminespib Delivery in Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Luminespib (AUY922) represents a potent second-generation heat shock protein 90 (HSP90) inhibitor that has demonstrated significant preclinical antitumor activity across various cancer models. Despite this promising efficacy, clinical translation has been hampered by dose-limiting toxicities, particularly ophthalmological complications, that have necessitated suboptimal dosing schedules and limited therapeutic potential. The inherent challenges associated with this compound administration position it as an ideal candidate for reformulation using advanced drug delivery strategies that can enhance tumor-specific delivery while minimizing systemic exposure. Thermosensitive liposomes (TSLs) emerge as a promising nanoplatform capable of addressing these limitations through spatial and temporal control of drug release when combined with mild hyperthermia. This approach leverages the enhanced permeability and retention (EPR) effect characteristic of tumor vasculature while incorporating heat-triggered drug release mechanisms to achieve high local drug concentrations at the target site. The integration of this compound into TSLs not only offers the potential to resuscitate clinical prospects for this promising anticancer agent but also provides a platform for synergistic combination therapies with standard chemotherapeutic regimens, particularly in challenging malignancies such as non-small cell lung cancer (NSCLC) [1] [2].

Formulation Specifications & Physicochemical Properties

Composition and Key Characteristics

The thermosensitive liposomal formulation of this compound (thermoLUM) employs a specifically optimized lipid composition designed to achieve rapid drug release at mild hyperthermia temperatures while maintaining stability under physiological conditions. The formulation consists of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1-stearoyl-2-hydroxy-sn-glycero-3-phosphatidylcholine (MSPC), and N-(carbonyl-methoxypolyethylene glycol 2000)-1,2-distearoyl-sn-glycero-3-phosphoethanolamine (mPEG2000-DSPE) at a molar ratio of 86:10:4. This particular combination enables the formation of stable bilayers that undergo phase transition at temperatures within the clinically achievable hyperthermia range. The inclusion of MSPC introduces membrane destabilizing properties that facilitate rapid drug release at the target temperature, while the PEGylated lipid component extends circulation time and reduces recognition by the mononuclear phagocyte system, thereby enhancing accumulation at the tumor site [1] [3] [2].

Table 1: Physicochemical Properties of ThermoLUM Formulation

Parameter Specification Measurement Method
Lipid Composition DPPC:MSPC:mPEG2000-DSPE (86:10:4 mol%) High-performance liquid chromatography (HPLC)
Loading Efficiency 86 ± 4% Drug-to-lipid ratio analysis
Drug-to-Lipid Ratio 1:24.2 ± 0.6 Spectrophotometric quantification
Liposome Diameter 102 ± 2 nm Dynamic light scattering (DLS)
Polydispersity Index (PDI) 0.08 ± 0.03 Dynamic light scattering (DLS)
Zeta Potential -31 ± 2 mV Laser Doppler electrophoresis
Phase Transition Temp (Tm) 40.10 ± 0.13°C Differential scanning calorimetry (DSC)
Drug Molecules per Liposome 5000 ± 200 Calculated from encapsulation data
Stability Profile

The thermoLUM formulation demonstrates exceptional stability under recommended storage conditions, a critical attribute for translational potential. Stability testing over 21 days revealed minimal drug leakage when stored at both 4°C and room temperature, with retention rates of approximately 99% and 97%, respectively. Furthermore, the formulation maintained its size distribution integrity with negligible fluctuations in both diameter and polydispersity index, indicating minimal aggregation or fusion events over the testing period. This robust stability profile ensures that the formulation retains its designed physicochemical characteristics and drug release properties throughout its shelf life, making it suitable for clinical applications [1] [2].

Table 2: Stability Profile of ThermoLUM Formulation

Time Point (Days) Drug Retention at 4°C (%) Drug Retention at RT (%) Size Maintenance (nm) PDI
0 100.0 100.0 102 ± 2 0.08 ± 0.03
7 99.5 ± 0.3 98.2 ± 0.5 101 ± 3 0.07 ± 0.02
14 99.1 ± 0.4 97.8 ± 0.6 103 ± 2 0.09 ± 0.04
21 98.9 ± 0.5 97.3 ± 0.7 104 ± 3 0.08 ± 0.03

Experimental Protocols

Liposome Preparation and Drug Loading

The preparation of thermosensitive liposomes for this compound encapsulation employs the thin-film hydration method followed by active loading, a technique that ensures high encapsulation efficiency and batch-to-batch reproducibility. The detailed protocol consists of the following steps:

  • Lipid Film Formation: Dissolve DPPC, MSPC, and mPEG2000-DSPE in chloroform at the specified molar ratio (86:10:4) in a round-bottom flask. Remove organic solvent using rotary evaporation under reduced pressure at 45°C to form a thin, uniform lipid film. Maintain vacuum for at least 2 hours to ensure complete solvent removal.
  • Hydration and Size Reduction: Hydrate the lipid film with triethylammonium sucrose octasulfate (TEA8SOS) solution (pH 5.7) preheated to 50°C (above the phase transition temperature) with vigorous agitation for 45 minutes. Subject the multilamellar vesicles to extrusion procedures through polycarbonate membranes with sequential pore sizes (400 nm, 200 nm, and 100 nm) using a thermobarrel extruder maintained at 50°C to achieve uniform size distribution.
  • Active Drug Loading: Increate the liposome suspension with this compound mesylate salt (10% w/w drug-to-lipid ratio) and incubate at 50°C for 30 minutes with gentle agitation. The transmembrane pH gradient (internal acidic pH vs. external neutral pH) facilitates efficient drug accumulation and retention within the liposomal interior.
  • Purification and Sterilization: Remove unencapsulated drug via dialysis against HEPES-buffered saline (HBS, pH 7.4) or using size exclusion chromatography. Sterilize the final formulation by filtration through 0.22 µm membranes under aseptic conditions and flush with inert gas (argon or nitrogen) before vialing to prevent lipid oxidation [1] [3] [2].
Characterization Methodologies
3.2.1 Size and Surface Charge Analysis
  • Dynamic Light Scattering (DLS): Dilute the liposome preparation in filtered HBS (1:100 v/v) and measure particle size distribution and polydispersity index at 25°C using a minimum of 15 measurements per sample. The high homogeneity of the formulation (PDI <0.1) indicates a monodisperse population suitable for reproducible biodistribution.
  • Zeta Potential Measurements: Determine surface charge through laser Doppler electrophoresis using the same dilution factor as for DLS. Conduct measurements in triplicate with a minimum of 12 runs per replicate. The highly negative zeta potential (-31 ± 2 mV) contributes to colloidal stability by preventing aggregation through electrostatic repulsion [1] [2].
3.2.2 Thermal Properties and Drug Release
  • Differential Scanning Calorimetry (DSC): Load liposome samples (20 µL) into aluminum pans and perform heating/cooling scans between 20°C and 50°C at a rate of 1°C/min under nitrogen atmosphere. Determine the phase transition temperature (Tm) from the endothermic peak maximum during the heating cycle.
  • In Vitro Drug Release: Incubate thermoLUM with bovine serum albumin (45 mg/mL in HBS) at temperatures ranging from 37°C to 44°C with continuous agitation. Withdraw samples at predetermined time points and separate released drug from liposome-encapsulated drug using size exclusion spin columns. Quantify this compound concentration via validated HPLC methods with UV detection at 330 nm [1] [3].

G cluster_1 Lipid Film Formation cluster_2 Hydration & Size Reduction cluster_3 Drug Loading & Purification Start Protocol Workflow: ThermoLUM Preparation A1 Dissolve lipids in chloroform (DPPC:MSPC:mPEG2000-DSPE 86:10:4) Start->A1 A2 Rotary evaporation at 45°C under reduced pressure A1->A2 A3 Form thin lipid film A2->A3 A4 Vacuum desiccation for 2 hours A3->A4 B1 Hydrate with TEA8SOS buffer (pH 5.7) at 50°C with agitation A4->B1 B2 Form multilamellar vesicles B1->B2 B3 Extrude through polycarbonate membranes (400→200→100 nm) B2->B3 B4 Obtain unilamellar vesicles (102±2 nm, PDI 0.08) B3->B4 C1 Add this compound mesylate salt (10% w/w drug-to-lipid) B4->C1 C2 Incubate at 50°C for 30 min C1->C2 C3 Remove unencapsulated drug by dialysis or SEC C2->C3 C4 Sterilize by 0.22µm filtration C3->C4 End Final ThermoLUM Formulation C4->End

Diagram 1: Complete workflow for preparation and characterization of thermosensitive liposomes containing this compound

Therapeutic Applications & Combination Strategies

Heat-Triggered Drug Release Profile

The thermoLUM formulation exhibits a temperature-dependent release profile characterized by minimal leakage at physiological temperature (37°C) and rapid release within the mild hyperthermia range (40-44°C). Quantitative in vitro release studies demonstrate that less than 15% of encapsulated this compound is released after 60 minutes at 37°C, confirming formulation stability under normal physiological conditions. However, when exposed to hyperthermic conditions, the formulation displays a sharp thermal response:

  • At 40°C: 20% drug release within initial 30 seconds, reaching maximum of 44% at 4 minutes
  • At 41-44°C: Burst release pattern with maximum release of 64% achieved after 270 seconds at 42°C
  • Optimal release temperature: 42°C achieves near-maximal release while remaining within clinically safe hyperthermia parameters

This distinct temperature sensitivity enables precise spatial and temporal control of drug release, permitting systemic administration while limiting cytotoxic exposure to heated tumor tissues [1] [2].

Synergistic Combination Therapy

The therapeutic potential of this compound is significantly enhanced through rational combination strategies with standard chemotherapeutic agents. In non-small cell lung cancer (NSCLC) models, this compound demonstrates synergistic activity with both cisplatin and vinorelbine, two agents commonly used in NSCLC treatment. The molecular basis for these synergistic interactions stems from the multifaceted role of HSP90 as a chaperone for numerous oncoproteins and signaling molecules:

  • With cisplatin: HSP90 inhibition promotes degradation of client proteins involved in DNA damage repair, potentially compromising cellular recovery from platinum-induced DNA lesions
  • With vinorelbine: this compound-mediated HSP90 inhibition leads to AKT pathway suppression and enhanced apoptosis, complementing the microtubule-targeting activity of vinorelbine

Cytotoxicity assays in NSCLC cell lines (H460 and H520) have identified optimal drug ratios for these combinations, providing guidance for dosing regimens in preclinical models. The sequential administration of this compound following chemotherapy appears to maximize synergistic interactions, possibly by preventing the stabilization of stress-induced survival pathways activated by chemotherapeutic insult [1] [4].

G cluster_1 Liposome Activation cluster_2 Cellular Mechanisms cluster_3 Combination Enhancements Hyperthermia Local Hyperthermia (40-42°C) A1 Thermosensitive Liposomes circulate intact at 37°C Hyperthermia->A1 A2 Local heating to 40-42°C induces phase transition A1->A2 A3 Bilayer permeability increase and drug release A2->A3 B1 This compound inhibits HSP90 A3->B1 B2 Oncoprotein client degradation (EGFR, AKT, CDK4) B1->B2 B3 Proteotoxic stress and apoptosis B2->B3 C1 Cisplatin: impaired DNA damage repair B3->C1 C2 Vinorelbine: enhanced apoptotic signaling B3->C2 C3 Synergistic cell death B3->C3 C1->C3 C2->C3 Outcome Enhanced Tumor Control with Reduced Systemic Toxicity C3->Outcome

Diagram 2: Mechanism of action of thermosensitive liposome-mediated this compound delivery and combination therapy effects

Quality Control & Performance Assessment

In Vitro Release Performance

Rigorous assessment of drug release kinetics is essential for predicting in vivo performance and ensuring batch-to-batch consistency. The standardized release testing protocol utilizes a temperature-controlled incubation system with real-time monitoring:

  • Apparatus: Thermomixer with precise temperature control (±0.1°C)
  • Medium: HEPES-buffered saline (pH 7.4) containing 45 mg/mL bovine serum albumin
  • Sample handling: At predetermined time points, withdraw 100 µL aliquots and immediately separate through pre-cooled size exclusion spin columns (3,000 × g for 2 minutes)
  • Analysis: Quantify this compound in flow-through (released drug) and eluent (encapsulated drug) fractions by HPLC with UV detection at 330 nm
  • Acceptance criteria: <15% release at 37°C over 60 minutes; >40% release at 42°C within 5 minutes

This quality control checkpoint ensures that each formulation batch maintains the essential characteristic of temperature-triggered release while remaining stable at physiological temperature [1] [3] [2].

Storage Stability and Handling

Maintaining formulation integrity during storage requires adherence to specific handling protocols and regular monitoring of critical quality attributes:

  • Storage conditions: Recommended storage at 4°C in inert atmosphere (argon or nitrogen)
  • Stability monitoring: Assess size distribution (DLS), drug retention (HPLC), and visual appearance monthly
  • Reconstitution: Gently agitate without vortexing; do not freeze-thaw
  • In-use stability: Once removed from storage, use within 24 hours when maintained at 4°C
  • Administration: Pre-warm to room temperature before intravenous administration; compatible with standard IV filters (0.22 µm)

The robust stability profile of the thermoLUM formulation, with >97% drug retention over 21 days at recommended storage conditions, facilitates practical handling in both research and clinical settings [1] [2].

Conclusion

The development of thermosensitive liposomes for this compound delivery represents a significant advancement in nanomedicine approaches to overcome the clinical limitations of potent but toxic anticancer agents. The comprehensive characterization data presented in these application notes demonstrate a rationally designed formulation with optimal physicochemical properties for tumor-targeted delivery. The temperature-triggered release profile enables precise spatial control of drug exposure, while the synergistic interactions with standard chemotherapeutic agents provide compelling rationale for combination regimens. The detailed protocols outlined for preparation, characterization, and quality assessment will facilitate further preclinical development and potential clinical translation of this promising therapeutic approach. Future directions include optimization of heating modalities, exploration of additional combination partners, and assessment in patient-derived tumor models to further validate the clinical potential of this platform technology.

References

Comprehensive Application Notes and Protocols: Luminespib Combination Therapy with Cisplatin and Vinorelbine in Oncology

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Heat shock protein 90 (Hsp90) represents a promising molecular target in oncology due to its critical role as a chaperone protein responsible for the stability and activation of hundreds of client proteins, many of which are oncogenic signaling molecules. Luminespib (AUY922) is a potent second-generation Hsp90 inhibitor that binds to the N-terminal ATP-binding pocket of Hsp90, leading to proteasomal degradation of client proteins and subsequent apoptosis induction in cancer cells. The scientific rationale for combining this compound with conventional chemotherapeutic agents (cisplatin and vinorelbine) stems from their complementary mechanisms of action: while cisplatin induces DNA cross-linking and vinorelbine disrupts microtubule dynamics, this compound simultaneously targets multiple oncogenic pathways by degrading key client proteins involved in cancer cell survival and proliferation.

This combination approach holds particular promise for addressing the challenge of drug resistance, as demonstrated in recent studies showing that this compound can restore sensitivity to cisplatin in resistant nasopharyngeal carcinoma models. The triple combination of this compound with cisplatin and vinorelbine represents an innovative approach to cancer treatment that simultaneously targets multiple critical cellular pathways, potentially leading to enhanced anticancer efficacy while potentially reducing the development of treatment resistance. Research has shown that Hsp90 inhibition can lead to AKT pathway suppression and enhanced apoptosis in cancer cells treated with microtubule inhibitors like vinorelbine, providing a strong mechanistic foundation for this combination strategy.

Quantitative Efficacy Data Summary

Preclinical Combination Efficacy Data

Table 1: In Vitro Combination Efficacy of this compound with Chemotherapeutic Agents

Cell Line Cancer Type Treatment IC50 Values Combination Index Synergy Assessment Reference
H460 (NSCLC) Non-Small Cell Lung Cancer This compound + Cisplatin Low nM range <1.0 (Synergistic) Strong synergy [1]
H460 (NSCLC) Non-Small Cell Lung Cancer This compound + Vinorelbine Low nM range <1.0 (Synergistic) Strong synergy [1]
H520 (NSCLC) Non-Small Cell Lung Cancer This compound + Cisplatin Low nM range <1.0 (Synergistic) Moderate synergy [1]
Cisplatin-resistant NPC Nasopharyngeal Carcinoma This compound + Cisplatin Not specified <1.0 (Synergistic) Re-sensitization to cisplatin [2]

Table 2: Clinical Efficacy of Cisplatin-Vinorelbine Backbone in Advanced Cancers

Cancer Type Patient Population Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS) Platinum Status Reference
Advanced Ovarian Cancer Second- or higher-line (n=32) 18.8% (entire cohort) 4.13 months (entire cohort) 56.9 months (entire cohort) Mixed [3]
Advanced Ovarian Cancer Platinum-sensitive (n=21) 42.9% 5.3 months 69.6 months Sensitive [3]
Advanced Ovarian Cancer Platinum-resistant (n=11) 9.1% 3.8 months 24 months Resistant [3]
NSCLC with EGFR ex20ins Previously treated (n=29) This compound monotherapy: 17% 2.8-2.9 months 9.9-13 months Not applicable [4]

Experimental Protocols

In Vitro Combination Assessment Protocol

3.1.1 Cell Culture and Reagent Preparation

  • Cell Line Maintenance: Culture appropriate cancer cell lines (e.g., H460, H520 for NSCLC; cisplatin-resistant NPC lines) in recommended media (RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum at 37°C in 5% CO₂. For resistant models, maintain selection pressure with 1μM cisplatin until 2 passages before experimentation.

  • Drug Stock Solutions: Prepare 10mM this compound in DMSO (store at -20°C), 3.3mM cisplatin in saline (freshly prepared), and 10mM vinorelbine in water (store at 4°C). Further dilute in culture medium immediately before use, ensuring final DMSO concentration <0.1%.

3.1.2 Combination Screening Assay

  • Cell Plating: Seed cells in 96-well plates at optimized densities (3,000-5,000 cells/well for H460; 5,000-8,000 cells/well for H520) and incubate for 24 hours to allow attachment.

  • Drug Treatment: Prepare serial dilutions of single agents and combinations using a fixed-ratio design based on individual IC50 values. Include 8 concentration points with 1:3 dilution factor. For triple combinations, use a matrix design with 4-6 concentrations of each drug.

  • Viability Assessment: After 72-hour exposure, measure cell viability using Alamar Blue assay (10% v/v incubation for 2-4 hours) or MTT assay (0.5mg/mL incubation for 3 hours). Record fluorescence (560/590nm) or absorbance (570nm).

  • Data Analysis: Calculate combination indices using the Chou-Talalay method with CompuSyn software. Values <0.9 indicate synergy, 0.9-1.1 additive effect, and >1.1 antagonism.

Apoptosis and Cell Cycle Analysis Protocol

3.2.1 Annexin V/PI Apoptosis Assay

  • After 48-hour drug treatment, harvest both adherent and floating cells, wash with PBS, and resuspend in 1× binding buffer.

  • Stain with Annexin V-FITC (5μL/test) and propidium iodide (10μL/test) for 15 minutes in the dark at room temperature.

  • Analyze by flow cytometry within 1 hour, quantifying early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

3.2.2 Cell Cycle Analysis

  • Fix drug-treated cells (24-hour exposure) in 70% ethanol at -20°C for at least 2 hours.

  • Wash with PBS and treat with RNase A (100μg/mL) for 30 minutes at 37°C.

  • Stain with propidium iodide (50μg/mL) and analyze DNA content by flow cytometry, quantifying G0/G1, S, and G2/M populations using ModFit software.

Western Blot Analysis for Mechanism Studies
  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors after 24-hour drug treatment.

  • Electrophoresis: Separate 30μg protein on 4-12% Bis-Tris gels and transfer to PVDF membranes.

  • Antibody Incubation: Block with 5% BSA and probe with primary antibodies against Hsp90 client proteins (AKT, EGFR, HER2), apoptosis markers (cleaved PARP, cleaved caspase-3), and loading control (GAPDH or β-actin) at 4°C overnight.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and develop with ECL reagent, visualizing bands on chemiluminescence imaging system.

In Vivo Efficacy Assessment Protocol

3.4.1 Xenograft Model Establishment

  • Subcutaneously inject 5×10⁶ H460 NSCLC cells or cisplatin-resistant NPC cells mixed 1:1 with Matrigel into flanks of 6-8 week old athymic nude mice.

  • Randomize mice into treatment groups (n=8-10) when tumors reach 150-200mm³.

3.4.2 Dosing Regimen

  • This compound: 70 mg/m² (approximately 25-30 mg/kg) intravenously twice weekly [4]

  • Cisplatin: 3-5 mg/kg intraperitoneally once weekly

  • Vinorelbine: 5-7 mg/kg intravenously once weekly

  • Combination groups: Administer this compound 4 hours after chemotherapy based on optimal sequencing identified in vitro.

3.4.3 Tumor Monitoring and Endpoint Analysis

  • Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2.

  • Euthanize mice when tumor volume exceeds 1500mm³ or at study endpoint (typically 4-6 weeks).

  • Process tumors for immunohistochemistry analysis of proliferation (Ki-67), apoptosis (TUNEL), and Hsp90 client protein degradation.

Formulation and Drug Delivery Protocols

Thermosensitive Liposomal Formulation of this compound

4.1.1 Liposome Preparation

  • Lipid Composition: Combine DPPC, MSPC, and mPEG2000-DSPE at 86:10:4 molar ratio in ethanol.

  • Active Loading: Hydrate lipid film with triethylammonium sucrose octasulfate (TEA8SOS) pH 5.7 and extrude through 100nm polycarbonate membranes at 60°C.

  • Drug Loading: Incubate with this compound at 60°C for 30 minutes at drug-to-lipid ratio 1:24, achieving >95% encapsulation efficiency.

4.1.2 Characterization and Quality Control

  • Size Distribution: Analyze by dynamic light scattering, target diameter: 102±2nm, PDI <0.08.

  • Drug Release Profile: Assess heat-triggered release at 40-42°C, with >60% release within 5 minutes at 42°C.

  • Stability Testing: Store at 4°C and room temperature, retain >97% drug after 21 days.

Bovine Serum Albumin (BSA) Nanoparticle Formulation

4.2.1 Nanoparticle Synthesis

  • Dissolve BSA (100mg) in distilled water, adjust to pH 8.0 with 0.1M NaOH.

  • Dissolve this compound (10mg) in absolute ethanol and add dropwise (0.5mL/min) to BSA solution under stirring.

  • Crosslink with 8% glutaraldehyde for 4-5 hours at room temperature, wash and lyophilize.

4.2.2 Nanoparticle Characterization

  • Determine particle size (100-200nm), zeta potential (-25 to -35mV), and drug loading capacity (8-12% w/w).

  • Evaluate in vitro drug release in PBS pH 7.4 and acetate buffer pH 5.5 over 72 hours.

Signaling Pathways and Experimental Workflow

G This compound This compound HSP90_Inhibition HSP90_Inhibition This compound->HSP90_Inhibition Cisplatin Cisplatin DNA_Damage DNA_Damage Cisplatin->DNA_Damage Vinorelbine Vinorelbine Microtubule_Disruption Microtubule_Disruption Vinorelbine->Microtubule_Disruption Client_Protein_Degradation Client_Protein_Degradation HSP90_Inhibition->Client_Protein_Degradation Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Microtubule_Disruption->Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest Client_Protein_Degradation->Apoptosis Client_Protein_Degradation->Cell_Cycle_Arrest Combination_Therapy Combination_Therapy In_Vitro_Studies In_Vitro_Studies Combination_Therapy->In_Vitro_Studies Formulation_Development Formulation_Development Combination_Therapy->Formulation_Development In_Vivo_Studies In_Vivo_Studies In_Vitro_Studies->In_Vivo_Studies Viability_Assay Viability_Assay In_Vitro_Studies->Viability_Assay Apoptosis_Analysis Apoptosis_Analysis In_Vitro_Studies->Apoptosis_Analysis Cell_Cycle_Analysis Cell_Cycle_Analysis In_Vitro_Studies->Cell_Cycle_Analysis Western_Blot Western_Blot In_Vitro_Studies->Western_Blot Xenograft_Models Xenograft_Models In_Vivo_Studies->Xenograft_Models Liposomal_Formulation Liposomal_Formulation Formulation_Development->Liposomal_Formulation

Figure 1: Mechanism of Action and Experimental Workflow for this compound Combination Therapy

Clinical Translation Considerations

Toxicity Management and Dose Optimization

The clinical translation of this compound combination therapy requires careful consideration of overlapping toxicities and appropriate dose modifications. Based on available clinical data, the following management strategies are recommended:

  • Ocular Toxicity: this compound is associated with dose-limiting visual disturbances in 76% of patients, including night blindness and photopsia. Regular ophthalmological assessments are essential, with dose reduction or discontinuation for grade 2+ ocular toxicity [4].

  • Myelosuppression: Vinorelbine demonstrates significant neutropenia (53% grade 3-4), requiring weekly blood count monitoring and dose modifications per standard guidelines (hold for ANC <1000 cells/mm³, reduce by 50% for ANC 1000-1499 cells/mm³) [5].

  • Gastrointestinal Toxicity: Diarrhea occurs in 83% of patients receiving this compound, requiring proactive management with antidiarrheal medications. Additionally, vinorelbine can cause severe constipation (5.3%), necessitating prophylactic bowel regimens [5].

  • Hepatic Impairment: Both vinorelbine and this compound require dose adjustments for hepatic dysfunction. Reduce vinorelbine dose by 50% for bilirubin 2.1-3.0 mg/dL and 75% for bilirubin >3.0 mg/dL [5].

Biomarker-Driven Patient Selection

The efficacy of this compound combinations may be enhanced through appropriate patient stratification. Potential biomarkers include:

  • EGFR Mutations: Patients with NSCLC harboring EGFR mutations, particularly exon 20 insertions, show response to this compound monotherapy (17% ORR) [4].

  • Hsp90 Client Protein Dependence: Cancers dependent on Hsp90 client proteins (HER2, ALK, MET) may demonstrate enhanced sensitivity.

  • Platinum Sensitivity Status: The cisplatin-vinorelbine backbone demonstrates significantly higher efficacy in platinum-sensitive ovarian cancer (42.9% ORR) compared to platinum-resistant disease (9.1% ORR) [3].

Conclusion and Future Directions

The combination of this compound with cisplatin and vinorelbine represents a promising therapeutic approach that leverages complementary mechanisms of action to overcome drug resistance and enhance anticancer efficacy. Preclinical data consistently demonstrates strong synergistic interactions between these agents across multiple cancer models, particularly in NSCLC and cisplatin-resistant nasopharyngeal carcinoma.

Future research should focus on optimizing nanomedicine formulations to enhance tumor-specific delivery and reduce systemic toxicity, with thermosensitive liposomes showing particular promise for spatially controlled drug release. Additionally, validated predictive biomarkers are needed to identify patient populations most likely to benefit from this combination strategy. The integration of machine learning approaches for drug combination sensitivity prediction may further guide the clinical development of this regimen [6].

The protocols outlined in this document provide a comprehensive framework for evaluating this compound combination therapy, from initial in vitro screening through formulation development and in vivo validation. As combination therapy continues to evolve in oncology, this multi-targeted approach addressing both genetic and resistance mechanisms represents an important advancement in therapeutic strategy.

References

Application Notes: Luminespib-Loaded Protein Nanoformulations for Pancreatic and Breast Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hsp90 Inhibition with Luminespib

Heat shock protein 90 (Hsp90) represents a promising therapeutic target in oncology due to its critical role as a molecular chaperone for numerous client proteins essential for cancer cell survival, growth, and proliferation. Hsp90 is overexpressed in cancer cells to buffer various stressful conditions and provide cytoprotective functions, stabilizing oncogenic client proteins that drive all hallmarks of cancer [1] [2]. This compound (also known as NVP-AUY922) is a new-generation, synthetic Hsp90 inhibitor belonging to the iso-oxazole resorcinol class that demonstrates potent broad-spectrum anticancer activity [1] [3]. This molecule has been extensively investigated in multiple Phase I and II clinical trials for various cancers, including breast and pancreatic malignancies [1]. The development of aqueous-dispensable nanoformulations of this compound addresses significant formulation challenges associated with its conventional delivery, which requires complex solvent systems that may lead to dose-dependent toxicity [1] [3].

The therapeutic rationale for Hsp90 inhibition in oncology stems from the central role this chaperone plays in stabilizing hundreds of client proteins, including kinases, transcription factors, and cell cycle regulators that are frequently mutated or overexpressed in cancer [2] [4]. When Hsp90 is inhibited, these client proteins undergo ubiquitination and proteasomal degradation, leading to simultaneous disruption of multiple cancer-associated signaling pathways [2]. This multi-faceted mechanism is particularly advantageous for treating heterogeneous and therapy-resistant cancers such as pancreatic ductal adenocarcinoma and advanced breast cancer, where single-target approaches often face limitations due to adaptive resistance mechanisms [1] [5].

This compound-Loaded Nanoformulation Preparation & Characterization

Synthesis of Bovine Serum Albumin (BSA) Nanoparticles

The synthesis of this compound-loaded BSA nanoparticles (DNPs) is achieved using a desolvation method that enables controlled drug delivery while enhancing aqueous compatibility [1] [3]. The detailed protocol is as follows:

  • Protein Solution Preparation: Dissolve 100 mg of BSA in distilled water and adjust the pH to approximately 8.0 using 0.1 M NaOH to facilitate optimal protein-drug interactions [1].
  • Drug Solution Preparation: Add 2 mL of absolute ethanol to 10 mg of this compound to completely dissolve the compound, forming a clear ethanolic-drug solution [1].
  • Nanoparticle Formation: Using a syringe pump, add the ethanolic-drug solution dropwise (0.5 mL/min rate) to 0.5 mL of the BSA solution under constant stirring. The slow addition causes the formation of a white suspension, indicating successful drug-BSA nanoconjugate formation [1].
  • Cross-linking: Subject the drug-BSA nanoparticles to cross-linking with 8% glutaraldehyde solution at room temperature for 4-5 hours to stabilize the nanostructure [1].
  • Purification: Wash the cross-linked nanoconjugates with distilled water and centrifuge at 15,000 rpm. Collect the pellet and freeze-dry for storage. Reconstitute in phosphate buffer saline (PBS, pH 7.4) for experimental use [1].
Physicochemical Characterization

Comprehensive characterization of the this compound-loaded BSA nanoparticles ensures optimal physicochemical properties for biomedical applications:

Table 1: Characterization techniques for this compound-loaded BSA nanoparticles

Characterization Method Purpose Key Findings
SEM and TEM Morphological analysis Spherical nanoparticles with uniform size distribution
FTIR Spectroscopy Chemical interaction analysis Non-covalent reversible interactions between this compound and BSA
XPS Surface composition analysis Confirmed successful drug loading and surface characteristics
UV-Visible Spectroscopy Drug loading quantification Verification of this compound incorporation into BSA matrix
Fluorescence Spectroscopy Binding interaction studies Characterization of drug-protein binding mechanisms
Dynamic Light Scattering Size and zeta potential Nanoparticle size, polydispersity index, and surface charge

The interaction studies indicate that this compound forms non-covalent reversible interactions with BSA, facilitating effective drug loading and release kinetics [1]. The nanoformulation approach significantly enhances the aqueous dispensability of this compound, potentially improving its bioavailability and reducing excipient-related toxicity compared to conventional formulations requiring ethanol, tartaric acid, and surfactants [1] [3].

Anticancer Efficacy Assessment

Quantitative Efficacy in Cancer Cell Lines

The this compound-loaded BSA nanoparticles (DNPs) demonstrate significant anticancer activity against both pancreatic and breast cancer cell lines, as systematically evaluated through in vitro assays:

Table 2: Anticancer efficacy of this compound-loaded BSA nanoparticles

Cell Line Cancer Type Key Characteristics This compound Efficacy Proposed Mechanism
MIA PaCa-2 Pancreatic cancer KRAS and TP53 mutations; KRas-dependent Potent growth inhibition Hsp90 client protein degradation (e.g., K-Ras)
MCF-7 Breast cancer Estrogen receptor-positive (ER+); PIK3CA mutation Significant cytotoxicity Disruption of HER2 and ER signaling pathways

The efficacy of this compound against MIA PaCa-2 pancreatic cancer cells is particularly noteworthy given the aggressive nature and therapeutic resistance of pancreatic ductal adenocarcinoma, which has a 5-year survival rate of less than 9% [5]. The KRAS dependency of MIA PaCa-2 cells makes them especially vulnerable to Hsp90 inhibition, as K-Ras is a critical Hsp90 client protein that requires this chaperone for proper stability and function [6] [7]. In MCF-7 breast cancer cells, this compound effectively targets multiple oncogenic pathways simultaneously, including estrogen receptor signaling, which may help overcome resistance to endocrine therapies [1].

Molecular Mechanisms of Action

The anticancer activity of this compound manifests through the following sequential molecular mechanisms:

G This compound This compound Hsp90_Inhibition Hsp90_Inhibition This compound->Hsp90_Inhibition Binds to N-terminal ATP-binding domain Client_Degradation Client_Degradation Hsp90_Inhibition->Client_Degradation Disrupts chaperone function Pathway_Disruption Pathway_Disruption Client_Degradation->Pathway_Disruption Proteasomal degradation of client proteins K_Ras K_Ras Client_Degradation->K_Ras Depletion HIF1alpha HIF1alpha Client_Degradation->HIF1alpha Destabilization Galectin3 Galectin3 Client_Degradation->Galectin3 Downregulation Cell_Death Cell_Death Pathway_Disruption->Cell_Death Simultaneous disruption of multiple pathways K_Ras->Pathway_Disruption HIF1alpha->Pathway_Disruption Galectin3->Pathway_Disruption

Diagram 1: Molecular mechanism of this compound-mediated Hsp90 inhibition and cancer cell death

The molecular mechanism begins with this compound binding to the N-terminal ATP-binding domain of Hsp90, inhibiting its ATPase activity and disrupting the chaperone cycle [1] [2]. This disruption prevents the proper folding and stabilization of Hsp90 client proteins, leading to their ubiquitination and proteasomal degradation [2]. Key client proteins affected include K-Ras (critical for pancreatic cancer growth and survival), HIF1α (transcription factor regulating angiogenesis and metabolism), and galectin-3 (K-Ras nanocluster scaffold) [7]. The simultaneous depletion of these critical oncoproteins results in the collapse of multiple signaling pathways essential for cancer cell survival, ultimately triggering apoptosis [1] [7].

Experimental Protocols & Methodologies

Cell Culture and Maintenance

Materials:

  • MIA PaCa-2 (pancreatic cancer) and MCF-7 (breast cancer) cell lines [1] [6]
  • Dulbecco's Modified Eagle's Medium (DMEM) for MIA PaCa-2 [1]
  • Eagle's Minimal Essential Medium (E-MEM) for MCF-7 [8]
  • Fetal Bovine Serum (FBS), 10% [5] [8]
  • Penicillin-Streptomycin antibiotics [5] [8]
  • Additional supplements: Insulin (10 μg/mL) for MCF-7 [8]

Procedure:

  • Culture cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere [1] [8].
  • For MCF-7 cells, supplement medium with 10 μg/mL insulin to support growth [8].
  • Subculture cells at 70-80% confluence using trypsin-EDTA (0.025%) [1].
  • For experimental setups, seed cells at appropriate densities in multi-well plates and allow to adhere for 24-48 hours before treatment [1].
Cytotoxicity Assessment Protocols

Alamar Blue Assay Protocol:

  • Seed cells in 96-well plates at optimized densities (e.g., 5,000-10,000 cells/well) and incubate for 24 hours [1].
  • Treat cells with varying concentrations of this compound formulations (free drug or DNPs) for predetermined exposure periods (typically 24-72 hours) [1].
  • Add Alamar Blue reagent (10% of total volume) to each well and incubate for 1-4 hours at 37°C [1].
  • Measure fluorescence at excitation/emission wavelengths of 530-560/590 nm using a microplate reader [1].
  • Calculate percentage viability relative to untreated controls and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism) [1].

Alternative Viability Assessment Methods:

  • Dye Exclusion Test (DET): Utilize natural food pigments like Monascus pigment (0.4% solution) as a safer alternative to trypan blue for viability assessment [8]. Incubate cells with pigment for 10 minutes and examine under bright-field microscopy; dead cells appear stained while viable cells exclude the dye [8].
  • Colony Formation Assay: Seed cells at low density, treat with this compound formulations for 24-48 hours, then replace with drug-free medium and culture for 7-14 days to assess long-term reproductive viability [8].
  • WST-8 Assay: Similar to Alamar Blue, this tetrazolium salt-based assay measures NADH activity in living cells through formazan dye formation quantified at 450 nm [8].
Cellular Mechanism Analysis

Western Blot Analysis for Client Protein Degradation:

  • Treat MIA PaCa-2 and MCF-7 cells with this compound formulations for 6-24 hours.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors [7].
  • Separate proteins by SDS-PAGE and transfer to PVDF membranes.
  • Probe with primary antibodies against Hsp90 client proteins (K-Ras, HIF-1α, galectin-3, C-Raf, Akt) and corresponding secondary antibodies [7].
  • Detect using enhanced chemiluminescence and quantify band intensities to demonstrate client protein degradation following Hsp90 inhibition [7].

Flow Cytometry Analysis for Apoptosis:

  • Harvest cells after this compound treatment (24-48 hours) and wash with PBS.
  • Stain with Annexin V-FITC and propidium iodide using commercial apoptosis detection kits.
  • Analyze using flow cytometry to distinguish between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [5].

Conclusion & Research Implications

The development and characterization of this compound-loaded BSA nanoparticles represent a significant advancement in Hsp90 inhibitor delivery, addressing critical formulation challenges while maintaining potent anticancer efficacy. The quantitative efficacy data demonstrate robust activity against both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer models, supporting the continued investigation of this nanoformulation approach for difficult-to-treat malignancies. The detailed protocols provided enable researchers to consistently reproduce the synthesis, characterization, and biological evaluation of these promising nanoformulations.

The mechanistic insights reveal that this compound exerts its anticancer effects through simultaneous disruption of multiple oncogenic pathways via Hsp90 inhibition, providing a compelling therapeutic strategy for overcoming the pathway redundancy and adaptive resistance that often limit targeted therapies. Future research directions should include in vivo validation studies, investigation of combination therapies with other targeted agents or chemotherapeutics, and exploration of biomarkers for patient stratification to maximize therapeutic potential in clinical settings.

References

Application Note: In Vivo Evaluation of Luminespib in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Luminespib (also known as NVP-AUY922) is a potent, second-generation synthetic inhibitor of Heat Shock Protein 90 (HSP90) [1] [2]. By binding to the N-terminal ATP-binding pocket of HSP90, it disrupts the chaperone function, leading to the proteasomal degradation of numerous client proteins that are crucial for oncogenesis and cancer cell survival [3] [4]. Preclinical studies have demonstrated its promising antitumor activity across various cancer types, making it a strong candidate for in vivo evaluation in xenograft models [2].

2. Experimental Design and Key Parameters The table below outlines the core quantitative data and design considerations for planning an in vivo study with this compound.

Parameter Details and Considerations
Mechanism of Action Inhibition of HSP90α/β (IC₉₀: 13 nM / 21 nM in cell-free assays) leading to depletion of oncogenic client proteins (e.g., IGF-1Rβ) and induction of apoptosis [5].
Reported In Vivo Activity Preclinically active against xenograft tumor growth, angiogenesis, and metastasis [2]. Demonstrated activity in patient-derived xenograft (PDX) models [6].

| Synergistic Combinations | Preclinical data suggests synergy with standard-of-care chemotherapeutics: • Cisplatin & Vinorelbine (in non-small cell lung cancer models) [3]. • Pemetrexed (clinical trial in NSCLC, though limited by ocular toxicity) [7]. | | Formulation for In Vivo Use | Novel nano-formulations are under investigation to improve solubility and reduce toxicity: • Thermosensitive Liposomes (thermoLUM): ~102 nm diameter, stable at 37°C, rapid drug release at 40-44°C [3]. • Bovine Serum Albumin Nanoparticles (BSA NPs): Aqueous dispensable formulation for controlled delivery [4] [8]. |

3. Detailed Experimental Protocol

3.1. Model Generation: Cell-Based Xenografts This protocol is adapted from a peer-reviewed bio-protocol for in vivo efficacy studies [6].

  • Materials & Reagents:

    • Cancer Cells: Select relevant cell line (e.g., for NSCLC, breast cancer).
    • Mice: Immunocompromised mice (4-7 week old Athymic Nude or NOD-scid IL2Rgamma[null] (NSG) mice).
    • HBSS: Hanks' Balanced Salt Solution, ice-cold.
    • Trypsin
    • Equipment: Tuberculin syringe with a 25-gauge needle, digital calipers, isoflurane anesthesia system.
  • Procedure:

    • Cell Preparation: Grow and expand cancer cells under recommended conditions. Harvest cells during the exponential growth phase (approx. 80-90% confluence) using trypsin.
    • Cell Washing & Counting: Suspend cells in medium with serum, count, and then centrifuge at 225 x g at 4°C for 5 minutes. Wash the pellet and resuspend in ice-cold HBSS to a concentration of 0.5-2 million cells per 200 µL. Keep cells on ice.
    • Inoculation: Anesthetize mice using isoflurane. For subcutaneous tumors, inject 200 µL of the cell suspension into the flank. For orthotopic models (e.g., mammary fat pad for breast cancer), a surgical procedure is required. Pilot studies are recommended to determine the optimal cell concentration for tumor take.
    • Post-Procedure Monitoring: Monitor mice until fully recovered from anesthesia.

3.2. Model Generation: Patient-Derived Xenografts (PDX) PDX models better recapitulate tumor heterogeneity and are valuable for therapeutic evaluation [6].

  • Procedure:
    • Tissue Acquisition: Obtain patient-derived tumor tissue.
    • Transplantation: Using a trocar syringe, surgically implant a small piece of tumor tissue (approx. 5-10 mm³) into the desired site (subcutaneous or orthotopic) of an anesthetized immunocompromised mouse.
    • Serial Transplantation: Once the primary graft reaches a designated size (e.g., 500-1000 mm³), harvest the tumor, fragment it, and re-implant into new recipient mice to expand and maintain the model.

3.3. Drug Treatment and Efficacy Assessment

  • Tumor Measurement:

    • Measure tumor dimensions 2-3 times per week using digital calipers.
    • Calculate tumor volume using the formula: Volume (mm³) = (Length x Width²) / 2 [6].
    • Record body weight simultaneously to monitor for treatment-related toxicity.
  • Dosing Considerations:

    • Formulation: The specific dose and schedule for this compound in xenograft models are not detailed in the search results. In clinical trials, a complex formulation containing ethanol, tartaric acid, and surfactants was used [4]. The novel thermosensitive liposomal or BSA NP formulations from recent research may offer a superior alternative [3] [4].
    • Study Design: Animals with established tumors (e.g., 100-150 mm³) should be randomized into control and treatment groups. The control group should receive the vehicle used to formulate this compound.

4. Signaling Pathway and Workflow

The following diagram illustrates the proposed mechanism of action of this compound and the downstream consequences that lead to its anticancer efficacy in vivo.

G This compound This compound HSP90 HSP90 This compound->HSP90 Binds and Inhibits ClientProteins Oncogenic Client Proteins (e.g., Kinases, Transcription Factors) HSP90->ClientProteins Chaperone Function Disrupted ProteinAggregation Misfolding & Aggregation of Client Proteins ClientProteins->ProteinAggregation ProteasomalDegradation Ubiquitination & Proteasomal Degradation ProteinAggregation->ProteasomalDegradation Apoptosis Apoptosis ProteasomalDegradation->Apoptosis TumorGrowth Inhibition of Tumor Growth, Angiogenesis, and Metastasis Apoptosis->TumorGrowth

The experimental workflow for establishing and utilizing xenograft models in drug efficacy studies is outlined below.

G Start Initiate Study ModelSelection Model Selection Start->ModelSelection CellXenograft Cell Line-Derived Xenograft ModelSelection->CellXenograft PDX Patient-Derived Xenograft (PDX) ModelSelection->PDX Inoculation Tumor Inoculation/ Transplantation CellXenograft->Inoculation PDX->Inoculation Randomization Tumor Establishment & Randomization Inoculation->Randomization Treatment Drug Treatment (Formulation, Dose, Schedule) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Study Endpoint: Tumor Harvest & Analysis Monitoring->Endpoint

Critical Limitations and Next Steps

A significant gap exists in the publicly available search results: they do not specify the exact dosage, administration route (e.g., intravenous, intraperitoneal), or treatment schedule (e.g., weekly, daily) for this compound in mouse xenograft models.

  • Consulting Primary Literature: Directly examine the preclinical research papers that first established this compound's in vivo efficacy, such as [2] and [5]. These should contain the precise dosing details.
  • Contacting Manufacturers: Reach out to commercial suppliers like Selleckchem (cited in [5]) or the original developers (Vernalis/Novartis) for any available in vivo formulation data.

References

Luminespib solubility DMSO ethanol storage

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Key Data

Luminespib (also known as NVP-AUY922 or VER-52296) is a third-generation, synthetic small-molecule inhibitor of Heat Shock Protein 90 (HSP90) [1] [2]. It binds tightly to the N-terminal ATP-binding domain of HSP90, disrupting its chaperone function and leading to the proteasomal degradation of its numerous client proteins, which are often critical for cancer cell survival and proliferation [3] [4] [2].

Key Quantitative Data:

Solubility & Storage: Table: Essential Physical Properties and Handling Information

Property Specification Source
Solubility in DMSO ~93 mg/mL (199.76 mM), may require warming up to 50°C [4] [6] [4]
Solubility in Ethanol ~31 mg/mL (66.58 mM) [4] [6] [4]
Solubility in Water Insoluble [4] [6] [4]
Melting Point 180 - 184 °C [5] [7]
Solid Form Storage -20°C; stable for at least 1 year from date of purchase [5] [4] [7]
Solution in DMSO Storage -20°C; stable for up to 2 months. Avoid multiple freeze-thaw cycles. [5] [7] [8]

Biological Activity: Table: In vitro Potency of this compound Against HSP90 Isoforms [3] [2] [8]

HSP90 Isoform IC₅₀ (Cell-Free Assay)
HSP90α 7.8 - 13 nM
HSP90β 21 nM
GRP94 535 nM
TRAP-1 85 nM

Mechanism of Action

The following diagram illustrates the molecular mechanism by which this compound exerts its anticancer effects.

G This compound This compound (NVP-AUY922) Hsp90ATP HSP90 ATP-binding site This compound->Hsp90ATP Binds and Inhibits ClientComplex Stable HSP90-Multichaperone Complex Hsp90ATP->ClientComplex Disrupts Hsp70Up HSP70 Upregulation Hsp90ATP->Hsp70Up Compensatory cellular response ClientDegradation Client Protein Degradation (via Proteasome) ClientComplex->ClientDegradation Client proteins are destabilized Apoptosis Cell Cycle Arrest & Apoptosis ClientDegradation->Apoptosis IGF1R IGF-1Rβ ClientDegradation->IGF1R Depletes AKT Akt/p-AKT ClientDegradation->AKT Depletes ERBB2 ERBB2 (HER2) ClientDegradation->ERBB2 Depletes CDK4 CDK4 ClientDegradation->CDK4 Depletes

Experimental Protocols

In Vitro Cell Proliferation/Growth Inhibition Assay (MTT Assay)

This protocol is adapted from studies on human gastric cancer cells (NCI-N87) and other cancer cell lines [4] [2].

  • Cell Seeding: Seed human cancer cells (e.g., NCI-N87, MIA PaCa-2, MCF-7) in 96-well plates at a density of 5-7 × 10³ cells in 50 μL of complete growth medium per well. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow cell attachment.
  • Drug Preparation and Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
    • On the day of treatment, prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 μM). The final concentration of DMSO in the culture medium should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO).
    • Remove the medium from the 96-well plate and add 100 μL of the drug-containing medium or control medium to each well. Each concentration should be tested in triplicate or quadruplicate.
    • Incubate the plates at 37°C for a designated time (e.g., 72 hours).
  • Viability Assessment (MTT Method):
    • After the incubation period, add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
    • Incubate the plate at 37°C for 2-4 hours.
    • Carefully remove the medium and dissolve the resulting formazan crystals in 100 μL of DMSO per well.
    • Shake the plate gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀ or GI₅₀) can be determined using non-linear regression analysis of the dose-response curve.
In Vivo Administration in Mouse Xenograft Models

This protocol is based on studies using athymic mice bearing human tumor xenografts (e.g., WM266.4 melanoma, BT474 breast cancer) [4] [2].

  • Formulation for In Vivo Dosing:
    • For intravenous (i.v.) or intraperitoneal (i.p.) administration, this compound is commonly formulated in a vehicle containing 60 mM lactic acid or a mixture of 2.5% ethanol, 20% 50 mM tartaric acid, and 77% (5% glucose in water containing 1% Tween-80) by volume [1] [2].
    • Alternatively, a homogeneous suspension can be prepared using sodium carboxymethyl cellulose (CMC-Na). Add 5 mg of this compound to 1 mL of CMC-Na solution and mix thoroughly to obtain a 5 mg/mL suspension [4].
  • Dosing Regimen:
    • A common and effective dose of this compound in mouse models is 50 mg/kg [4] [2].
    • The compound can be administered via i.v. or i.p. routes, typically once daily for 1-2 weeks, or on alternative schedules (e.g., five times per week) [2].
  • Efficacy and Biomarker Assessment:
    • Monitor tumor volumes and mouse body weights regularly throughout the study.
    • To confirm target engagement, tumor samples can be collected 6-24 hours after the final dose and analyzed by Western blot for hallmark pharmacodynamic changes: depletion of client proteins (e.g., ERBB2, CDK4, p-AKT) and upregulation of HSP70 [2].

Research Applications & Key Findings

  • Broad-Spectrum Anticancer Activity: this compound has demonstrated potent efficacy in preclinical models of various cancers, including breast (BT474), ovarian (A2780), glioblastoma (U87MG), prostate (PC3), and melanoma (WM266.4), often causing significant tumor growth inhibition and regression [2].
  • Anti-Angiogenic and Anti-Metastatic Effects: Treatment with this compound leads to reduced microvessel density in tumors and significantly decreases the number and size of lung metastases in disseminated melanoma models [2].
  • Radiosensitization: this compound can enhance the radiation sensitivity of tumor cell lines, even under hypoxic conditions, making it a promising candidate for combination therapy with radiotherapy [8].
  • Nanoformulations for Improved Delivery: Recent research has successfully developed Bovine Serum Albumin (BSA) nanoparticles for the controlled delivery of this compound. This aqueous dispensable nanoformulation showed efficacy against both pancreatic (MIA PaCa-2) and breast (MCF-7) cancer cell lines, offering a potential solution to the compound's inherent insolubility in water [1].

Critical Notes for Researchers

  • Handling Solutions: Always use fresh DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce solubility. Gently warming the DMSO in a 50°C water bath may be necessary to fully dissolve the compound [4].
  • In Vivo Formulation: The standard research formulations for in vivo studies are complex and may include solvents that are not suitable for clinical use. The development of BSA-based nanoformulations represents a significant advance toward more biocompatible delivery systems [1].
  • Biomarker Confirmation: When conducting in vitro or in vivo experiments, always confirm HSP90 inhibition by probing for characteristic biomarker changes: depletion of client proteins (e.g., HER2, AKT) and induction of HSP70 [3] [4] [2].
  • Biohazard Warning: This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic use [3] [6] [8].

References

Comprehensive Application Notes and Experimental Protocols for HSP90 Inhibitor Luminespib

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction to Luminespib and HSP90 Inhibition

Drug Properties and Mechanism of Action

This compound (also known as AUY922, NVP-AUY922) is a potent second-generation inhibitor of heat shock protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins. With a molecular formula of C₂₆H₃₁N₃O₅ and molecular weight of 465.54 g/mol, this compound belongs to the iso-xazole resorcinol class of synthetic HSP90 inhibitors [1] [2]. It exhibits high binding affinity for the N-terminal ATP-binding pocket of HSP90, with reported IC₅₀ values of 13 nM and 21 nM against HSP90α and HSP90β, respectively, in cell-free assays [2]. The compound demonstrates weaker potency against other HSP90 family members including GRP94 and TRAP-1 [2].

The molecular mechanism of this compound involves competitive inhibition of ATP binding to HSP90's N-terminal domain, which disrupts the chaperone cycle essential for client protein folding and stabilization [3]. This inhibition leads to polyubiquitination and proteasomal degradation of HSP90 client proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis [4] [3]. Notably, this compound exhibits tighter binding to HSP90 compared to earlier small-molecule inhibitors, contributing to its enhanced anticancer potency [2].

Table 1: Key Characteristics of this compound

Property Specification
Chemical Name NVP-AUY922, VER-52296, AUY922
Molecular Formula C₂₆H₃₁N₃O₅
Molecular Weight 465.54 g/mol
Target HSP90α/β
IC₅₀ Values 13 nM (HSP90α), 21 nM (HSP90β)
Highest Development Phase Phase 2 clinical trials
Primary Indications (Under Investigation) NSCLC, breast cancer, pancreatic cancer, nasopharyngeal carcinoma, various solid tumors
HSP90 Inhibition Pathway

The following diagram illustrates the molecular mechanism of this compound and its effects on cancer cell signaling pathways:

G cluster_normal Normal HSP90 Function cluster_inhibition This compound Inhibition This compound This compound Luminespib2 Luminespib2 ATP ATP HSP90 HSP90 ATP->HSP90 Binding ClientProteins ClientProteins HSP90->ClientProteins Chaperone Complex FoldedClients FoldedClients ClientProteins->FoldedClients Proper Folding HSP90_Inhibited HSP90_Inhibited Luminespib2->HSP90_Inhibited Inhibits ATP Binding UnfoldedClients UnfoldedClients HSP90_Inhibited->UnfoldedClients Failed Folding Degradation Degradation UnfoldedClients->Degradation Ubiquitin-Proteasome Pathway

Figure 1: Mechanism of HSP90 Inhibition by this compound

Formulation Protocols

Bovine Serum Albumin (BSA) Nanoparticle Formulation

The desolvation technique provides an effective method for preparing this compound-loaded BSA nanoparticles, offering advantages of aqueous dispensability and controlled drug release [1].

2.1.1 Materials and Equipment
  • Bovine Serum Albumin (BSA, Sigma-Aldrich)
  • This compound (LC Laboratories, >99% purity)
  • Absolute ethanol (Wako, 99%)
  • Glutaraldehyde solution (8%)
  • NaOH (0.1 M) and HCl for pH adjustment
  • Phosphate Buffer Saline (PBS, pH 7.4)
  • Syringe pump (0.5 mL/min capacity)
  • Freeze dryer
  • SEM, TEM, FTIR, XPS, UV-visible and fluorescence spectroscopy equipment
2.1.2 Step-by-Step Procedure
  • BSA Solution Preparation: Dissolve 100 mg BSA in 1 mL distilled water. Adjust pH to 8.0 using 0.1 M NaOH [1].

  • This compound Solution Preparation: Dissolve 10 mg this compound in 2 mL absolute ethanol [1].

  • Nanoparticle Formation: Using a syringe pump, add the ethanolic this compound solution dropwise (0.5 mL/min) to 0.5 mL BSA solution under constant stirring. White suspension formation indicates drug-BSA nanoconjugate formation [1].

  • Cross-linking: Add 8% glutaraldehyde solution to the suspension and incubate at room temperature for 4-5 hours [1].

  • Purification: Centrifuge at 15,000 rpm, wash with distilled water, and collect the pellet [1].

  • Storage: Freeze-dry the purified nanoparticles and reconstitute in PBS (pH 7.4) for further applications [1].

2.1.3 Characterization Parameters
  • Particle Size: 100-200 nm range (Malvern NanoZS analyzer)
  • Zeta Potential: Negative charge expected
  • Drug Loading Efficiency: Calculate via UV-visible spectroscopy
  • Morphology: Spherical particles confirmed by SEM and TEM
Thermosensitive Liposome Formulation

The active loading method enables high-efficiency encapsulation of this compound in thermosensitive liposomes, facilitating heat-triggered drug release at tumor sites [5].

2.2.1 Materials and Equipment
  • Lipid Components: DPPC, MSPC, mPEG₂₀₀₀-DSPE (86:10:4 molar ratio)
  • TEA₈SOS solution (pH 5.7)
  • HEPES-buffered saline (HBS, pH 7.4)
  • This compound mesylate salt
  • Extrusion apparatus
  • Cryo-TEM equipment
2.2.2 Step-by-Step Procedure
  • Lipid Film Formation: Dissolve lipid components in organic solvent and evaporate to form thin film [5].

  • Hydration: Hydrate lipid film with TEA₈SOS solution (pH 5.7) to create multilamellar vesicles [5].

  • Size Reduction: Extrude through polycarbonate membranes to achieve uniform size distribution [5].

  • Active Loading: Incubate liposomes with this compound mesylate salt at specified drug-to-lipid ratio [5].

  • Buffer Exchange: Exchange external solution with HBS (pH 7.4) using dialysis or column chromatography [5].

2.2.3 Characterization and Optimization

Table 2: Thermosensitive Liposome Characterization

Parameter Optimal Value Analytical Method
Lipid Composition DPPC:MSPC:mPEG₂₀₀₀-DSPE (86:10:4) HPLC
Particle Size 102 ± 2 nm Dynamic Light Scattering
Polydispersity Index 0.08 ± 0.03 DLS
Zeta Potential -31 ± 2 mV Electrophoretic Light Scattering
Transition Temperature (Tₘ) 40.10 ± 0.13°C Differential Scanning Calorimetry
Drug-to-Lipid Ratio 1:24 (w/w) UV-Vis Spectroscopy
Drug Molecules/Liposome ~5000 Calculation
2.2.4 Stability and Release Profile
  • Storage Stability: >97% drug retention after 21 days at both 4°C and room temperature [5]
  • Drug Release at 37°C: <15% release over 60 minutes in presence of BSA (45 mg/mL) [5]
  • Heat-Triggered Release: Burst release observed above 40°C with maximum release (64%) at 42°C within 270 seconds [5]

In Vitro Applications and Protocols

Cell Culture and Cytotoxicity Assessment
3.1.1 Cell Line Models

This compound demonstrates broad-spectrum activity across numerous cancer types. Based on screening data, the following cell lines show particular sensitivity [2]:

  • Non-Small Cell Lung Cancer (NSCLC): H460, H520, NCI-H1623 (IC₅₀ = 5.84 μM), NCI-H1993 (IC₅₀ = 1.05 μM)
  • Breast Cancer: MDA-MB-453 (IC₅₀ = 0.90 μM), MDA-MB-157 (IC₅₀ = 5.66 μM)
  • Pancreatic Cancer: MIA PaCa-2, AsPC-1 (IC₅₀ = 2.54 μM)
  • Other Sensitive Models: T-cell lymphoma (IC₅₀ = 0.67-0.72 μM), various solid tumors
3.1.2 Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in 96-well plates at optimal density (1-5 × 10³ cells/well depending on cell type) and incubate for 24 hours [1] [5].

  • Drug Treatment: Prepare serial dilutions of this compound (typically 0.1 nM to 100 μM range) and apply to cells. Include controls (vehicle alone) [5].

  • Combination with Hyperthermia: For thermosensitive liposome studies, expose cells to 42°C for 1 hour using precision water bath, then return to 37°C incubator [5].

  • Incubation Period: Culture cells for 72-96 hours with this compound treatment [5].

  • Viability Assessment: Use Alamar Blue, MTT, or similar viability dyes according to manufacturer protocols [1] [5].

  • IC₅₀ Calculation: Determine half-maximal inhibitory concentrations using nonlinear regression analysis of dose-response curves [5].

Table 3: this compound Monotherapy Activity in Selected Cancer Models

Cancer Type Cell Line IC₅₀ Value Experimental Conditions
NSCLC H460 Low nanomolar range [5] 72-hour exposure
NSCLC H520 Low nanomolar range [5] 72-hour exposure
Breast Cancer MCF-7 Significant growth inhibition [1] BSA-nanoformulation
Pancreatic Cancer MIA PaCa-2 Significant growth inhibition [1] BSA-nanoformulation
Various Cancers 48+ cell lines 0.55 μM to 48.31 μM [2] Growth inhibition assay
3D Spheroid and Tumor Mimic Models

For more physiologically relevant drug penetration studies, 3D spheroid models are recommended:

  • Spheroid Formation: Use low-adhesion plates or hanging drop method to form uniform spheroids [5].

  • Drug Treatment: Apply this compound formulations once spheroids reach 200-500 μm diameter [5].

  • Assessment: Measure spheroid volume changes over time, or use acid phosphatase activity for viability quantification [5].

Combination Therapy Protocols

This compound with Chemotherapeutic Agents
4.1.1 this compound + Cisplatin (CDDP)

Rationale: HSP90 inhibition enhances proteasomal degradation of client proteins involved in DNA damage repair, potentially synergizing with platinum-based therapies [5] [4].

Protocol Details:

  • Optimal Ratio: Identify synergistic ratios using fixed-ratio dilution schemes (e.g., 1:1, 1:2, 1:5 molar ratios of this compound:Cisplatin) [5]
  • Treatment Schedule: Simultaneous administration or this compound pre-treatment (24 hours) followed by cisplatin [4]
  • Assessment: Clonogenic survival assays, apoptosis markers (Annexin V, caspase-3/7 activation), and cell cycle analysis [4]

Mechanistic Validation:

  • Western blot analysis of client proteins (EGFR, HER2, AKT, RAF-1) and apoptosis markers (cleaved PARP, caspase-3) [4]
  • In vivo validation in cisplatin-resistant nasopharyngeal carcinoma xenograft models [4]
4.1.2 this compound + Vinorelbine (VRL)

Rationale: HSP90 inhibition disrupts microtubule regulation and enhances apoptosis when combined with microtubule-targeting agents [5].

Protocol Details:

  • Synergistic Ratios: Determine via matrix screening approach with varying concentrations of both agents [5]
  • Mechanistic Analysis: Evaluate microtubule disruption and mitotic arrest markers [5]
This compound with Targeted Therapies
4.2.1 this compound + Torin 1 (mTOR Inhibitor)

Rationale: Combined inhibition of HSP90 and mTOR signaling demonstrates enhanced efficacy in TSC1-deficient bladder cancer models [6].

Protocol Details:

  • Application: Particularly effective in TSC1-loss contexts [6]
  • Dosing: Concurrent administration of both inhibitors [6]
  • Assessment: Tumor growth inhibition in preclinical models [6]
This compound with Immunotherapy
4.3.1 Combination with Immune Checkpoint Inhibitors

Rationale: HSP90 inhibition upregulates interferon response genes (particularly IFIT1, IFIT2, IFIT3) in tumor cells, enhancing their susceptibility to T-cell-mediated killing [7].

Protocol Details:

  • In Vitro T-cell Killing Assay:
    • Treat melanoma cells with this compound (1 μM, 24 hours)
    • Wash and co-culture with autologous tumor-infiltrating lymphocytes (TILs)
    • Assess apoptosis via cleaved caspase-3 staining after 3 hours [7]
  • Mechanistic Validation:
    • Gene expression analysis of interferon response genes
    • IFIT gene silencing/overexpression to confirm mechanism [7]

In Vivo Application:

  • Combine this compound with anti-CTLA-4 or anti-PD-1 antibodies in MC38/gp100 tumor models [7]
  • Monitor tumor growth, survival, and immune cell infiltration (CD8+ T-cells, Tregs) [7]

Experimental Data Summary

Anticancer Activity Across Cancer Types

Table 4: Summary of this compound Efficacy in Preclinical and Clinical Studies

Cancer Type Model System Key Findings References
Pancreatic & Breast Cancer MIA PaCa-2 and MCF-7 cells BSA nanoformulations showed significant growth inhibition [1]
NSCLC H460 and H520 cells IC₅₀ in low nanomolar range; enhanced efficacy with hyperthermia [5]
EGFR ex20ins NSCLC Phase II clinical trial (N=29) ORR 17%; median PFS 2.8 months; median OS 9.9 months [3]
Nasopharyngeal Carcinoma Cisplatin-resistant cell lines and xenografts AUY922/cisplatin combination overcome resistance; enhanced apoptosis [4]
Melanoma Patient-derived cells with autologous TILs Enhanced T-cell-mediated killing; IFIT gene upregulation [7]
Various Cancers >50 cell lines in NCI panel IC₅₀ range: 0.55-48.31 μM across diverse histologies [2]

Technical Notes and Considerations

Handling and Storage
  • Solubility: this compound has limited aqueous solubility; use DMSO for stock solutions (e.g., 10-50 mM) [1] [5]
  • Storage: Store lyophilized powder at -20°C protected from light; stable in DMSO at -20°C for 6-12 months
  • Formulation Stability: BSA nanoparticles and thermosensitive liposomes stable for at least 21 days at 4°C with >97% drug retention [1] [5]
Optimization Guidelines
  • Nanoformulation Selection: Choose BSA nanoparticles for aqueous dispensability or thermosensitive liposomes for localized hyperthermia applications [1] [5]
  • Combination Screening: Use matrix screening approaches with multiple molar ratios to identify optimal synergistic combinations [5]
  • Biomarker Monitoring: Assess HSP70 induction as a pharmacodynamic marker of HSP90 inhibition [4]
In Vitro to In Vivo Translation
  • Dosing Considerations: Clinical studies used 70 mg/m² weekly infusion; translate to animal doses using body surface area normalization [3]
  • Toxicity Monitoring: Monitor for ocular toxicity (visual changes, night blindness) observed in clinical trials [3]
  • Pharmacodynamic Assessment: Evaluate client protein degradation (e.g., HER2, EGFR, AKT) in tumor tissue to confirm target engagement [4]

Conclusion

These comprehensive application notes and protocols provide researchers with detailed methodologies for investigating this compound across various experimental settings. The formulation strategies enable enhanced drug delivery, while the combination protocols offer opportunities to maximize therapeutic efficacy and overcome resistance mechanisms. The provided quantitative data and experimental parameters serve as valuable benchmarks for experimental design and result interpretation in HSP90 inhibitor research.

References

Protocol 1: Formulation of Thermosensitive Liposomal Luminespib (thermoLUM)

[1]

Materials:
  • Lipids: DPPC, MSPC, mPEG2000-DSPE (86:10:4 molar ratio)
  • Aqueous buffer: TEA8SOS (pH 5.7) for internal volume, HEPES-buffered saline (pH 7.4) for external solution
  • Luminespib mesylate salt (improved aqueous solubility)
Method:
  • Lipid Film Formation: Dissolve lipid mixture in organic solvent and evaporate to form thin film
  • Hydration: Hydrate lipid film with TEA8SOS buffer (pH 5.7) above lipid transition temperature
  • Size Reduction: Process through extruder or sonicator to achieve uniform size (100-110 nm)
  • Active Loading: Incubate with this compound solution to achieve drug-to-lipid ratio of 1:24
  • Purification: Remove unencapsulated drug via dialysis or size exclusion chromatography
  • Storage: Store at 4°C in HBS buffer (pH 7.4); stable for 21 days with >97% drug retention

Protocol 2: Preparation of BSA-Luminespib Nanoconjugates [2]

Materials:
  • Bovine Serum Albumin (BSA, 100 mg)
  • This compound (10 mg dissolved in 2 mL absolute ethanol)
  • Crosslinking solution: 8% glutaraldehyde
  • pH adjustment: 0.1 M NaOH
Method:
  • Protein Solution: Dissolve BSA in distilled water, adjust pH to 8.0 with 0.1 M NaOH
  • Controlled Desolvation: Add ethanolic this compound solution to BSA at 0.5 mL/min using syringe pump
  • Crosslinking: Add glutaraldehyde solution, stir at room temperature for 4-5 hours
  • Purification: Centrifuge at 15,000 rpm, wash with distilled water
  • Lyophilization: Freeze-dry collected pellet for storage
  • Reconstitution: Resuspend in phosphate buffer saline (pH 7.4) for experimental use

Protocol 3: In Vitro Characterization of Nanoformulations

A. Size and Surface Characterization [1]
  • Dynamic Light Scattering: Measure hydrodynamic diameter and PDI
  • Zeta Potential Analysis: Determine surface charge in HBS buffer
  • Cryo-TEM Imaging: Confirm spherical morphology and structural integrity
B. Drug Release Profiling [1]
  • Stability Assessment: Incubate formulation with 45 mg/mL BSA at 37°C for 60 minutes
  • Heat-Triggered Release: Expose to temperature range 38-44°C for 5 minutes
  • Sampling and Quantification: Withdraw aliquots at 30-second intervals, quantify released this compound via HPLC
C. In Vitro Cytotoxicity Assessment [1]
  • Cell Culture: Maintain NSCLC cells (H460, H520) in appropriate medium
  • Treatment Groups:
    • Free this compound ± mild hyperthermia (42°C for 1 hour)
    • thermoLUM ± mild hyperthermia
    • Combination with standard chemotherapeutics (cisplatin, vinorelbine)
  • Viability Analysis: Perform MTT/WST assays after 48-72 hours treatment
  • Synergy Assessment: Calculate combination indices using Chou-Talalay method

The following diagram illustrates the HSP90 inhibition mechanism of this compound and its nanoformulation strategy:

GAThis compound AdministrationBHSP90 Inhibition inCancer CellsA->BN1NanoformulationStrategiesA->N1Improved DeliveryCOncogenic Client Proteins:• AKT• HER2• HIF-1α• EGFRB->CDisrupts ChaperoneFunctionDClient ProteinDegradationEDisruption of MultipleOncogenic PathwaysD->EFCancer Cell ApoptosisC->DE->FN2ThermosensitiveLiposomesN1->N2N3Albumin NanoparticlesN1->N3N4Enhanced TumorTargetingN2->N4N3->N4N4->BEnhanced Efficacy

HSP90 inhibition mechanism and nanoformulation strategy

Application Note 1: Combination Therapy Protocols [1]

Rationale:

HSP90 inhibition by this compound disrupts multiple oncogenic pathways simultaneously, creating synergistic opportunities with conventional chemotherapeutics that target specific pathways.

Optimized Combination Ratios:
  • This compound + Cisplatin: Specific molar ratios identified for synergistic activity in NSCLC
  • This compound + Vinorelbine: Defined combination ratios showing enhanced efficacy
Administration Protocol:
  • Sequential Dosing: Pre-treatment with this compound (2-4 hours) followed by chemotherapeutic agent
  • Hyperthermia Application: Localized mild heating (40-42°C) for thermoLUM formulations
  • Treatment Schedule: 3-5 cycles per week for 2-4 weeks, depending on tumor model

Quality Control Specifications

Parameter Specification Test Method
Particle Size 100-110 nm, PDI <0.15 Dynamic Light Scattering
Drug Loading ≥95% encapsulation efficiency HPLC analysis
Sterility No microbial growth Membrane filtration test
Endotoxin <5 EU/mL LAL assay
Stability ≥95% drug retention (21 days, 4°C) Accelerated stability studies

Safety and Handling Considerations

  • Ocular Toxicity: Monitor for visual disturbances reported in clinical trials [3]
  • HSP70 Induction: Assess HSP72 upregulation as biomarker of target engagement [4]
  • Combination Toxicities: Dose reduction may be required with cisplatin or vinorelbine combinations

The development of this compound nanomedicine formulations represents a promising strategy to overcome clinical translation challenges. Future directions should focus on targeted delivery systems and personalized combination regimens based on tumor molecular profiling.

Formulation Strategies for Improved Solubility

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of two successful formulation strategies developed for Luminespib.

Formulation Type Core Components Key Characteristics & Advantages Reported Size & PDI Drug Loading Details

| Thermosensitive Liposomes (thermoLUM) [1] | Lipids: DPPC, MSPC, mPEG2000-DSPE (86:10:4 molar ratio). Internal Aqueous Phase: TEA8SOS (pH 5.7). External Buffer: HEPES-buffered saline (HBS, pH 7.4). | • Heat-triggered release: Rapid drug release at mild hyperthermia (40-44°C). • Stable at body temperature: <15% drug release after 60 min at 37°C. • High drug loading: Enabled by active loading method (pH gradient). • Enhanced tumor delivery: Potential for localized release with hyperthermia. | Size: 102 ± 2 nm. PDI: 0.08 ± 0.03. Stability: Stable for 21 days at 4°C and RT (≥97% drug retention). | Method: Active (remote) loading. Drug-to-Lipid Ratio: 1:24 (w/w). Efficiency: High loading efficiency. Estimated: ~5,000 drug molecules per liposome. | | Bovine Serum Albumin (BSA) Nanoparticles [2] | Polymer: Bovine Serum Albumin (BSA). Cross-linker: Glutaraldehyde. Solvent: Ethanol (as a desolvating agent). | • Biocompatible & biodegradable: Uses naturally occurring protein. • Aqueous dispensable: Forms stable aqueous suspensions, eliminating need for organic solvents in final formulation. • Simple preparation: Based on established desolvation technique. • Controlled delivery: Provides sustained release of this compound. | Information not specified in provided research. | Method: Desolvation & cross-linking. Interaction: Non-covalent, reversible interactions with BSA. |

Experimental Protocols

Protocol 1: Preparing Thermosensitive Liposomes (thermoLUM)

This protocol outlines the method for creating a stable, heat-activated liposomal formulation of this compound [1].

  • Lipid Film Formation: Dissolve the lipid mixture (DPPC, MSPC, mPEG2000-DSPE in an 86:10:4 molar ratio) in an organic solvent and evaporate it under a stream of nitrogen or using rotary evaporation to form a thin, dry lipid film.
  • Hydration: Hydrate the lipid film with a pre-warmed TEA8SOS buffer solution (pH 5.7) to create a multi-lamellar vesicle (MLV) suspension.
  • Size Reduction: Process the MLV suspension through multiple cycles of extrusion through polycarbonate membranes (e.g., 100 nm) to form small, unilamellar vesicles (SUVs) with a uniform size distribution.
  • Creating the pH Gradient: Exchange the external buffer of the liposome suspension to HEPES-buffered saline (HBS, pH 7.4) via dialysis or size-exclusion chromatography. This establishes a pH gradient (acidic inside, neutral outside) across the liposome membrane.
  • Active Drug Loading: Incubate the this compound (mesylate salt is recommended for improved aqueous solubility) with the prepared liposomes at a temperature above the lipid transition temperature (Tm, approximately 40°C). The neutral pH of the external buffer allows the uncharged drug to diffuse across the membrane. Once inside, the acidic environment protonates the drug, trapping it within the liposomal core.
Protocol 2: Preparing BSA Nanoparticles

This protocol describes the desolvation method for encapsulating this compound within BSA nanoparticles [2].

  • BSA Solution Preparation: Dissolve BSA (e.g., 100 mg) in distilled water and adjust the pH to approximately 8.0 using a dilute NaOH solution (e.g., 0.1 M).
  • Drug Solution Preparation: Dissolve this compound (e.g., 10 mg) in absolute ethanol.
  • Desolvation (Nanoparticle Formation): Under constant stirring, add the ethanolic drug solution dropwise (e.g., at 0.5 mL/min using a syringe pump) to the aqueous BSA solution. The controlled addition of ethanol causes the BSA to desolvate, forming a white suspension of drug-BSA nanoconjugates.
  • Cross-linking: Add glutaraldehyde solution (e.g., 8% v/v) to the suspension and allow it to react for 4-5 hours at room temperature. This step cross-links the BSA, stabilizing the nanoparticle structure.
  • Purification: Centrifuge the cross-linked nanoparticles at high speed (e.g., 15,000 rpm), discard the supernatant, and wash the pellet with distilled water to remove unreacted reagents and free drug.
  • Final Preparation: The purified nanoparticles can be freeze-dried for storage or reconstituted in phosphate-buffered saline (PBS, pH 7.4) for further use.

Troubleshooting & FAQs

  • Q: Why is the drug loading efficiency low in my liposome preparation?

    • A: Ensure the pH gradient across the liposome membrane is sufficient and stable. The internal TEA8SOS buffer should be at pH 5.7, and the external HBS buffer at pH 7.4. Also, verify that the incubation temperature during loading is above the Tm of the lipid bilayer (~40°C) to ensure membrane permeability [1].
  • Q: My BSA nanoparticle suspension is aggregating or has a broad size distribution. How can I improve it?

    • A: The key is a controlled and slow desolvation process. Use a syringe pump for the dropwise addition of ethanol. Consistently maintaining the BSA solution at a basic pH (8.0) before desolvation is also critical for forming uniform nanoparticles [2].
  • Q: What is the rationale for choosing one strategy over the other?

    • A: The choice depends on your research goals. Thermosensitive liposomes are ideal if you are working with or can apply localized mild hyperthermia, as they offer spatial and temporal control over drug release directly at the tumor site [1]. BSA nanoparticles are an excellent choice for a biocompatible, stable, aqueous-based formulation that does not require an external trigger for delivery and leverages a well-established albumin-based drug delivery platform [2].

The following workflow diagram summarizes the decision-making process for selecting and implementing these formulation strategies.

Start Start: Need to improve This compound solubility Question Is the application reliant on localized mild hyperthermia (40-44°C)? Start->Question Liposomes Choose Thermosensitive Liposomes Question->Liposomes Yes BSA Choose BSA Nanoparticles Question->BSA No P1 Protocol 1: Prepare Thermosensitive Liposomes Liposomes->P1 P2 Protocol 2: Prepare BSA Nanoparticles BSA->P2 Steps1 1. Form lipid film 2. Hydrate with buffer 3. Extrude for size 4. Create pH gradient 5. Actively load drug P1->Steps1 Steps2 1. Prepare BSA solution (pH 8.0) 2. Prepare drug in ethanol 3. Desolvate with stirring 4. Cross-link with glutaraldehyde 5. Purify & reconstitute P2->Steps2 Char Characterize Formulation: Particle Size, PDI, Drug Loading, Release Profile Steps1->Char Steps2->Char

References

Understanding Luminespib Ocular Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the clinical presentation and prevalence of luminespib-induced ocular toxicity? Ocular toxicity is a very common and dose-limiting adverse effect of this compound. In clinical trials, it typically presents as reversible visual disorders, including blurred vision, photopsia (flashing lights), and night blindness [1] [2] [3]. One phase II trial reported that 76% of patients experienced some form of visual change [1] [2]. These effects are generally reversible upon discontinuation of the drug [2].

Q2: What is the underlying mechanism causing this ocular toxicity? Research indicates that this is an on-target toxicity linked to the inhibition of Hsp90 in retinal cells. The current mechanistic understanding involves several factors which can be visualized in the following pathway:

G Start This compound Administration A Inhibition of Retinal Hsp90 Start->A B TRPM1 Client Protein Destabilization A->B E Drug Accumulation in Ocular Tissue A->E C Impaired Photoreceptor Signal Transduction B->C D Apoptosis, ROS Production, & Growth Inhibition C->D F Photoreceptor Cell Damage & Outer Nuclear Layer Changes D->F E->F G Clinical Ocular Toxicity (Blurred Vision, Night Blindness) F->G

The primary mechanisms identified are:

  • Direct Retinal Cell Damage: Inhibition of Hsp90 in retinal pigment epithelial cells and photoreceptors leads to apoptosis, ROS production, and growth inhibition [1] [4].
  • TRPM1 Channel Disruption: The Transient Receptor Potential Member 1 (TRPM1) channel, crucial for signal transduction in retinal ON-bipolar cells, is an Hsp90 client protein. Its destabilization by this compound is a key mechanistic factor [4].
  • Ocular Drug Accumulation: The pharmacokinetic profile of this compound may lead to its accumulation in retinal tissue, prolonging exposure and contributing to toxicity [4].

Troubleshooting & Management Strategies

Q3: What are the current clinical management strategies for this toxicity? The table below summarizes the key clinical management approaches derived from trial reports:

Strategy Description & Rationale Key Evidence/Considerations
Dose Modification Dose reduction or treatment interruption until visual symptoms resolve. Primary clinical management; toxicity is often reversible [2].
Proactive Monitoring Regular ophthalmologic exams, including patient self-reporting of visual changes. Essential for early detection; includes assessments like electroretinography (ERG) in pre-clinical models [4].
Investigational Formulations Use of nanoformulations to improve tumor targeting and reduce off-target exposure. Preclinical studies show promise with thermosensitive liposomes and albumin nanoparticles [5] [6] [7].

Q4: Are there any novel research approaches to circumvent this toxicity? Yes, the most promising approach is the development of Hsp90β-selective inhibitors. Research indicates that ocular (and cardiac) toxicity is primarily linked to the inhibition of the Hsp90α isoform, while Hsp90β inhibition retains anticancer activity [4]. For example, the Hsp90β-selective inhibitor NDNB1182 demonstrated in vitro a reduced risk of the cardiotoxicity and ocular toxicity associated with pan-inhibitors like this compound [4].

Experimental Protocols for Preclinical Assessment

For researchers developing next-generation Hsp90 inhibitors or mitigation strategies, the following experimental approaches are relevant:

Protocol 1: In Vitro Assessment of Ocular Toxicity Potential

  • Objective: To evaluate the cytotoxic effects of novel compounds on human retinal pigment epithelial (RPE) cells.
  • Methodology:
    • Culture human RPE cells (e.g., ARPE-19 cell line).
    • Treat cells with a dose range of the test compound (e.g., this compound, a novel inhibitor) and a negative control.
    • Conduct cytotoxicity assays (e.g., MTT, Alamar Blue) after 48-72 hours of exposure to determine IC₅₀ values.
    • Measure apoptosis (e.g., caspase-3/7 activation) and ROS production.
  • Expected Outcome: Pan-Hsp90 inhibitors like this compound will show significant toxicity in this assay, while more selective inhibitors (e.g., Hsp90β-selective) or formulations with reduced ocular penetration should show reduced effects [4].

Protocol 2: Developing Mitigating Nanoformulations

  • Objective: To create a thermosensitive liposomal (TSL) formulation of this compound for heat-triggered local drug release, minimizing systemic exposure.
  • Methodology:
    • Formulation: Prepare TSLs with lipids like DPPC, MSPC, and DSPE-PEG2000 using active loading (TEA8SOS gradient) to encapsulate this compound [5].
    • Characterization: Determine particle size (target ~100 nm), polydispersity index, drug loading efficiency, and phase transition temperature (Tm, target ~40°C) [5].
    • In Vitro Release: Validate heat-triggered drug release (e.g., ~64% release at 42°C in 5 minutes) versus minimal leakage at 37°C [5].
    • In Vivo Evaluation: In tumor-bearing models, administer the formulation and apply localized mild hyperthermia to the tumor site. Compare antitumor efficacy and ocular toxicity markers against free this compound.

Future Research Directions

The field is moving towards several key areas to overcome this challenge:

  • Isoform-Selective Inhibition: Continued development and clinical translation of Hsp90β-selective inhibitors [4] [8].
  • Advanced Drug Delivery: Optimization of nanoparticle systems (liposomes, albumin nanocarriers) for enhanced permeability and retention (EPR) and active targeting [5] [6].
  • Pharmacokinetic Optimization: Designing new compounds or formulations that are rapidly cleared from ocular tissue to prevent accumulation [4].

References

Luminespib Solution Stability: Quick Reference

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key stability parameters for Luminespib solutions, primarily based on supplier specifications and supported by research on advanced formulations.

Parameter Specification / Condition Key Findings & Recommendations
Recommended Solvent DMSO (Dimethyl Sulfoxide) Soluble at concentrations >25 mg/mL [1]. Standard solvent for stock solutions.
Solution Storage Temp. -20°C Stable for up to 2 months at this temperature [1].
Long-term Storage (Solid) -20°C Stable for 1 year from date of purchase as supplied [1].
Physical Form & Purity White solid Supplied at ~99% purity [1].
Alternative Formulations BSA Nanoparticles [2], Thermosensitive Liposomes [3] Research indicates improved aqueous stability and controlled delivery, but require specialized preparation.

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration for a stock solution of this compound in DMSO and how long can I store it? You can prepare stock solutions at concentrations exceeding 25 mg/ml in DMSO [1]. For best results, aliquot the solution and store it at -20°C. Under these conditions, the solution remains stable for up to 2 months [1]. Avoid repeated freeze-thaw cycles to maintain stability.

Q2: Are there any aqueous formulations for this compound to avoid using DMSO in cell culture? Yes, researchers have developed aqueous formulations to circumvent the need for organic solvents. One prominent method involves encapsulating this compound in Bovine Serum Albumin (BSA) Nanoparticles [2]. These formulations have shown efficacy in in vitro studies against pancreatic and breast cancer cell lines [2]. Another advanced approach uses thermosensitive liposomes, which are stable at body temperature but release the drug rapidly upon mild heating (above 40°C) [3].

Q3: What are the signs that my this compound solution may have degraded? While the search results do not explicitly list degradation signs, you should monitor for any physical changes in the solution, such as precipitation, cloudiness, or a change in color. A significant decrease or total loss of biological activity in your assays is the primary indicator of compound degradation. Using a freshly prepared stock solution as a control is the best way to troubleshoot suspected degradation.

Q4: What is the specific experimental protocol for making stable, aqueous this compound-loaded BSA nanoparticles? The process, as described in the literature, is as follows [2]:

  • Dissolve BSA: Dissolve 100 mg of Bovine Serum Albumin (BSA) in distilled water and adjust the pH to approximately 8.0 using 0.1M NaOH.
  • Dissolve this compound: Dissolve 10 mg of this compound in 2 mL of absolute ethanol.
  • Form Nanoparticles: Using a syringe pump, add the ethanolic this compound solution dropwise (at 0.5 mL/min) to 0.5 mL of the BSA solution. The slow addition will cause a white suspension to form, indicating the creation of drug-BSA conjugates.
  • Cross-link Particles: To stabilize the nanoparticles, add 8% glutaraldehyde solution and allow the mixture to cross-link at room temperature for 4-5 hours.
  • Purify: Wash the cross-linked nanoparticles with distilled water and centrifuge at 15,000 rpm. The final pellet can be freeze-dried and reconstituted in phosphate-buffered saline (PBS, pH 7.4) for experimental use.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in aqueous buffer Low aqueous solubility; direct dilution from DMSO stock. Use an advanced nanocarrier like BSA NPs [2]. Alternatively, ensure the final DMSO concentration in cell media is kept low (typically <0.1-1%).
Loss of efficacy in cell-based assays Solution degraded due to improper storage or over-age. Prepare a fresh DMSO stock aliquot. Confirm storage temperature is consistently at -20°C and avoid repeated freeze-thaw cycles [1].
Need for targeted drug release Off-target effects; desire for spatial control. Consider developing thermosensitive liposomes. These formulations release their payload rapidly upon exposure to mild hyperthermia (40-44°C) [3].
High background toxicity in vitro Solvent-related (e.g., tartaric acid, ethanol) or off-target drug effects. Reformulate using a BSA nanoparticle system, which provides a biocompatible carrier and eliminates the need for complex solvent mixtures [2].

Experimental Workflow: From Stock Solution to Assay

The following diagram outlines the core workflow for handling this compound, integrating standard practices and advanced formulation options discussed in the FAQs.

Start Start: this compound (Solid) Stock Prepare Stock Solution in DMSO (>25 mg/mL) Start->Stock Decision1 Assay Requires Aqueous Solution? Dilute Dilute into Aqueous Buffer Note: May precipitate Decision1->Dilute Yes Formulate Formulate via BSA Nanoparticles or Thermosensitive Liposomes Decision1->Formulate Seek Improved Stability Use Proceed with Cell-Based Assay Decision1->Use No (e.g., pre-screening) Storage Aliquot and Store at -20°C Stock->Storage Storage->Decision1 Standard Standard Protocol Standard->Use Advanced Advanced Protocol Advanced->Use Dilute->Standard Formulate->Advanced

References

overcoming Luminespib clinical trial limitations

Author: Smolecule Technical Support Team. Date: February 2026

Key Clinical Challenges & Mechanisms

The table below summarizes the primary limitations observed in clinical trials and their underlying causes.

Clinical Limitation Proposed Mechanism / Cause Supporting Evidence
Dose-Limited Toxicity (e.g., diarrhea, visual changes, fatigue) [1] [2] Off-target effects on healthy cells due to conventional administration; ocular toxicity may involve damage to retinal pigment epithelial cells [1]. Phase II trial: Diarrhea (83%), visual changes (76%), fatigue (45%) [1] [2].
Limited Monotherapy Efficacy Drug-related toxicity or therapy resistance; insufficient drug concentration at tumor site [3] [4]. Phase II trial in NSCLC with EGFR exon 20: ORR 17%, median PFS 2.8 months [1].
High Attrition in Clinical Trials Failure to meet clinical trial endpoints; high occurrence of adverse events, particularly ophthalmological toxicities [4]. Review of HSP90 inhibitors: Limited clinical activity as single agents; many trials suspended, terminated, or withdrawn [3] [4].

Proposed Solutions & Experimental Protocols

Here are the most promising strategies being developed in preclinical research to overcome these challenges.

Advanced Nanoformulations

A primary strategy is reformulating Luminespib into nanocarriers to improve tumor-specific delivery and reduce systemic exposure [4] [5].

  • Thermosensitive Liposomes (thermoLUM): These are designed to release their drug cargo rapidly and completely only when heated to mild hyperthermic temperatures (≥40°C), allowing for spatiotemporal control [4].
  • Bovine Serum Albumin (BSA) Nanoparticles: This approach uses BSA, a biocompatible protein, to create a water-dispensable nanoformulation, overcoming the drug's poor solubility and eliminating the need for complex, toxic solvent-based delivery vehicles [5].

Experimental Protocol: Preparation and Testing of ThermoLUM [4]

  • Liposome Preparation: Prepare thermosensitive liposomes composed of DPPC, MSPC, and mPEG2000-DSPE (86:10:4 molar ratio) using the lipid film hydration method.
  • Active Drug Loading: Load this compound mesylate into the liposomes via a transmembrane pH gradient (internal TEA8SOS pH 5.7, external HEPES-buffered saline pH 7.4).
  • Characterization: Characterize the final formulation for size (approx. 100 nm), polydispersity (PDI <0.1), zeta potential (approx. -31 mV), drug-to-lipid ratio (approx. 1:24), and transition temperature (Tm approx. 40.1°C).
  • In Vitro Release Testing: Validate heat-triggered release by incubating thermoLUM in a buffer containing bovine serum albumin (BSA) at temperatures ranging from 37°C to 44°C. Measure the percentage of drug released over time (e.g., over 5 minutes).
  • In Vitro Cytotoxicity: Evaluate the efficacy of thermoLUM combined with mild hyperthermia (42°C for 1 hour) on relevant cancer cell lines (e.g., NSCLC H460, H520) using cell viability assays.
Rational Combination Therapies

Combining this compound with other agents can yield synergistic effects, potentially allowing for lower, less toxic doses while improving efficacy [3] [4].

Experimental Protocol: Synergistic Drug Combination Screening [4]

  • Cell Seeding: Seed cancer cells in monolayer culture in 96-well plates.
  • Combination Treatment: Treat cells with a matrix of this compound and a chemotherapeutic agent (e.g., Cisplatin or Vinorelbine) across a range of concentrations.
  • Viability Assay: After incubation, measure cell viability using a standard assay (e.g., Alamar Blue, XTT).
  • Data Analysis: Analyze the data using software like CompuSyn to calculate the Combination Index (CI) for each dose combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

The following diagram illustrates the mechanism by which HSP90 inhibition can enhance the effect of standard chemotherapeutics.

G cluster_1 HSP90 Inhibition Sensitizes Cancer Cells LUM This compound HSP90 HSP90 Chaperone LUM->HSP90  Inhibits Client Oncogenic Client Proteins (e.g., AKT, SRC, mutant p53) HSP90->Client  Stabilizes Apoptosis Enhanced Apoptosis & Cell Death Client->Apoptosis  When degraded,  enhances effect Chemo Chemotherapy Chemo->Apoptosis  Induces

Future Research Directions

  • Exploratory Biomarker Analyses: As noted in reviews, identifying patient populations that may respond favorably to HSP90 therapy through biomarker analysis is crucial for improving clinical outcomes [3].
  • Novel Combination Partners: Beyond chemotherapy, research explores this compound's role in modulating new therapeutic modalities like PROTACs, where it can enhance the degradation of specific oncoproteins [6].

The strategies outlined provide a roadmap for troubleshooting the clinical development of this compound. The most direct path to mitigating toxicity is through advanced formulation, while combination therapies offer a promising route to enhance efficacy.

References

heat-activated release Luminespib thermosensitive liposomes

Author: Smolecule Technical Support Team. Date: February 2026

ThermoLUM Formulation & Characterization

The table below summarizes the standard composition and characteristics of the thermoLUM formulation as reported in the literature [1] [2].

Parameter Characteristic Value
Lipid Composition (Molar Ratio) DPPC : MSPC : mPEG2000-DSPE (86:10:4 mol%)
Diameter 102 ± 2 nm
Polydispersity Index (PDI) 0.08 ± 0.03
Zeta Potential -31 ± 2 mV
Drug-to-Lipid Ratio 1 : 24.2 ± 0.6
Loading Efficiency 86 ± 4%
Transition Temperature (Tm) 40.10 ± 0.13 °C
Stability (Drug Retention) ~97% at RT, ~99% at 4°C over 21 days

Heat-Triggered Drug Release Profile

The core function of thermoLUM is temperature-dependent drug release. This release profile over 5 minutes at different temperatures is critical for experimental planning [1] [2].

Temperature Release after 30s Maximum Release Time to Max Release
37-39 °C Minimal < 15% 5 min
40 °C ~20% ~44% 4 min
41-44 °C Burst release ~64% (at 42°C) ~270 s (at 42°C)

Experimental Protocols

Here are detailed methodologies for key experiments in validating and applying the thermoLUM formulation.

In Vitro Drug Release Under Hyperthermia

Purpose: To quantify the heat-triggered release of Luminespib from thermosensitive liposomes [1] [2].

  • Sample Preparation: Dilute the thermoLUM formulation in a release medium containing a stabilizer such as bovine serum albumin (BSA) at 45 mg/mL to mimic physiological conditions.
  • Heating Setup: Use a precision water bath or a heating block to expose the sample to target temperatures (e.g., 37°C to 44°C in 1°C increments). Ensure precise temperature control and monitoring.
  • Incubation & Sampling: Incubate the sample for a set period (e.g., 5 minutes). Withdraw aliquots at specific time points (e.g., 30s, 1min, 2min, etc.).
  • Separation & Quantification: Immediately cool the aliquots. Separate released this compound from encapsulated drug using a method such as size-exclusion chromatography or centrifugal filtration. Quantify the drug concentration using HPLC or fluorescence measurement.
Cytotoxicity Assay (In Vitro)

Purpose: To evaluate the synergistic anticancer effect of thermoLUM in combination with hyperthermia and other chemotherapeutics [1].

  • Cell Seeding: Seed non-small cell lung cancer cells (e.g., H460, H520) or other relevant cell lines in multi-well plates and allow them to adhere for 24 hours.
  • Treatment Groups: Apply the following treatments:
    • Free this compound at 37°C
    • ThermoLUM at 37°C
    • ThermoLUM with hyperthermia (e.g., 42°C for 1 hour)
    • Combinations of thermoLUM with standard drugs (e.g., Cisplatin, Vinorelbine) at various ratios, with and without hyperthermia.
  • Hyperthermia Application: For hyperthermia groups, seal the culture plates and submerge them in a pre-heated water bath. Maintain temperature at 42.0 ± 0.6°C for 1 hour, then return to a 37°C incubator.
  • Viability Assessment: After a predetermined incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT or Alamar Blue. Calculate IC50 values and determine combination indices (CI) to identify synergistic ratios.

Troubleshooting Guide & FAQs

Q1: My formulation shows low encapsulation efficiency. What could be the cause?

  • Cause: The active loading process may be inefficient due to incorrect pH gradient or insufficient loading time.
  • Solution: Ensure the internal liposome buffer (e.g., TEA8SOS, pH 5.7) and external buffer (e.g., HEPES-buffered saline, pH 7.4) create a stable and sufficient pH gradient for active loading. Optimize the loading time and temperature.

Q2: I observe premature drug leakage from the liposomes during storage.

  • Cause: Instability of the lipid bilayer or imperfections in liposome formation.
  • Solution: Confirm the purity of lipids and store the final formulation at 4°C. The provided data indicates excellent stability at this temperature for at least 21 days [1] [2]. Ensure the formulation is protected from light and physical stress.

Q3: The drug release from my thermoLUM formulation at 42°C is lower than expected.

  • Cause 1: The actual sample temperature may not have reached the target. Verify your heating setup and ensure the sample vial is in direct contact with the heat source.
  • Cause 2: The lipid composition or transition temperature (Tm) may have shifted. Re-check the Tm of your prepared batch using Differential Scanning Calorimetry (DSC).

Q4: The cytotoxicity of thermoLUM + hyperthermia is not significantly better than the free drug.

  • Cause: The hyperthermia application may be suboptimal in timing or duration.
  • Solution: Ensure hyperthermia is applied concurrently with or immediately after the addition of thermoLUM to the cells. The release is rapid, so timing is critical. Re-optimize the duration of heat exposure (e.g., 30-60 minutes) [1] [3].

Experimental Workflow Diagrams

The following diagrams outline the core mechanisms and key experimental workflows.

thermoLUM_mechanism Injection ThermoLUM Injection Circulation ThermoLUM circulates stably at 37°C Injection->Circulation Intravenous Heating External heating applied to tumor Circulation->Heating Accumulates in tumor via EPR effect Release Drug released in tumor vasculature Heating->Release Local hyperthermia (>40°C) Uptake Tumor cell drug uptake Release->Uptake Burst release of This compound Effect Enhanced cancer cell death Uptake->Effect Cellular internalization

experimental_workflow Start Start Experiment Formulate Liposome Formulation (DPPC:MSPC:mPEG2000-DSPE 86:10:4 mol%) Start->Formulate Characterize Physicochemical Characterization (Size, PDI, Zeta, Tm) Formulate->Characterize Release In Vitro Release Profiling (37°C - 44°C) Characterize->Release Cytotoxicity In Vitro Cytotoxicity with Hyperthermia Release->Cytotoxicity Analyze Data Analysis (IC50, Combination Index) Cytotoxicity->Analyze

References

Luminespib combination therapy synergistic ratios

Author: Smolecule Technical Support Team. Date: February 2026

Luminespib Combination Therapy: Technical Guide

Q1: What are the documented synergistic drug combinations with this compound, and what are the specific synergistic ratios?

Several preclinical studies have identified synergistic combinations of this compound (AUY922) with other anticancer agents. The key combinations and their quantitatively determined synergistic ratios are summarized in the table below.

Table 1: Documented Synergistic Combinations and Ratios for this compound

Combination Partner Cancer Model (Cell Line) Synergistic Ratio / Dosing Method of Synergy Assessment Key Findings Source
Cisplatin Non-Small Cell Lung Cancer (H460) [1] Specific optimal ratios identified via cytotoxicity assays Combination Index (CI) Synergistic activity in vitro [1]
Cisplatin Cisplatin-resistant Nasopharyngeal Carcinoma (Hone1-R, HK1-R) [2] 0.01 μM AUY922 + 2 μM Cisplatin SynergyFinder (Score >1) & CI (<1) Significant synergy; overcame cisplatin resistance; enhanced apoptosis and tumor growth inhibition in vivo [2]
Vinorelbine Non-Small Cell Lung Cancer (H460) [1] Specific optimal ratios identified via cytotoxicity assays Combination Index (CI) Synergistic activity in vitro [1]
Cisplatin Non-Small Cell Lung Cancer (H520) [1] Co-encapsulated in thermosensitive liposomes Heat-triggered release Heat-activated nanomedicine formulation showed enhanced anticancer potential [1]

Q2: What is the detailed experimental protocol for determining synergy, such as in the Nasopharyngeal Carcinoma study?

The following workflow outlines the key steps from the study that demonstrated strong synergy between this compound and Cisplatin in cisplatin-resistant Nasopharyngeal Carcinoma (NPC) [2].

G cluster_validation Validation Assays start Establish Cisplatin- Resistant Cell Lines a Proliferation Assay (MTS) to determine IC50 values start->a b Drug Combination Treatment Matrix a->b c Synergy Analysis (SynergyFinder & CompuSyn) b->c d Validation Experiments c->d e In Vivo Xenograft Model d->e d1 Cell Cycle Analysis (Propidium Iodide Staining) d->d1 d2 Apoptosis Assay (Annexin V-FITC/PI) d3 Western Blot Analysis (e.g., PARP Cleavage)

Experimental Protocol Details:

  • Cell Line Preparation: The cisplatin-resistant NPC cell lines (Hone1-R and HK1-R) were developed by continuously exposing the parental cells to increasing concentrations of cisplatin over time [2].
  • Monotherapy Dose-Response: The sensitivity of the resistant cells to this compound and cisplatin alone was determined using a cell proliferation assay (MTS assay) after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) for each drug was calculated [2].
  • Combination Treatment Matrix: Cells were treated with a matrix of various concentrations of this compound and cisplatin combined. The effect on cell proliferation was measured after 72 hours using the MTS assay [2].
  • Synergy Calculation:
    • SynergyFinder: The proliferation data from the combination matrix was uploaded to the SynergyFinder web application (v2.0). A synergy score greater than 1 indicates a synergistic interaction [2].
    • Combination Index (CI): The same data was also analyzed using the CompuSyn software. A CI value of less than 1 indicates synergy, with a lower value representing stronger synergy [2].
  • Validation Assays: The synergistic combination identified (0.01 μM AUY922 + 2 μM cisplatin) was further validated through:
    • Cell Cycle Analysis: Using flow cytometry with propidium iodide staining to detect DNA content and cell cycle distribution [2].
    • Apoptosis Assay: Using Annexin V-FITC/PI staining and confocal microscopy to quantify and visualize apoptotic cells [2].
    • Western Blot: To detect apoptosis markers, such as the cleavage of PARP, confirming the activation of cell death pathways [2].
  • In Vivo Confirmation: The efficacy of the synergistic combination was confirmed in nude mice xenograft models, which showed enhanced tumor growth inhibition without notable adverse effects [2].

Q3: What is the mechanistic rationale behind the synergy of this compound combinations?

The synergy between this compound and chemotherapy drugs like cisplatin is rooted in the central role of HSP90 in cancer cell survival.

Table 2: Mechanisms of Action in this compound Combination Therapy

Mechanism Description
Oncoprotein Destabilization This compound inhibits HSP90, leading to the simultaneous degradation of its many oncogenic "client proteins". This disrupts multiple cancer-driving pathways at once [3] [4].
Overcoming Resistance Chemotherapy resistance can occur through upregulation of survival pathways. HSP90 clients include proteins like AKT and MET. Inhibiting HSP90 destabilizes these proteins, preventing this escape route and re-sensitizing cancer cells to chemotherapy [3] [2].
Enhanced Apoptosis By destabilizing anti-apoptotic proteins and concurrently increasing DNA damage (from cisplatin), the combination therapy pushes cancer cells more effectively toward programmed cell death [2].

Q4: What are the critical troubleshooting points in these experiments?

  • Confirming Resistance: Always begin by confirming the IC50 of the resistant cell line to the drug (e.g., cisplatin) is significantly higher than that of the parental, mock-control line [2].
  • Optimizing the Matrix: The range of concentrations used in the combination matrix should be carefully chosen around the IC50 values of each drug to accurately capture the interaction effects.
  • Validating with Multiple Methods: Using two different models (e.g., SynergyFinder and CI) to quantify synergy strengthens the conclusion.
  • Including a Positive Control: Using a well-established synergistic combination as a control can help validate your experimental setup and analysis methods.

Key Considerations for Protocol Design

When designing your own experiments, note that optimal synergistic ratios are highly dependent on the specific cancer type, cell line, and whether the cells are drug-resistant. The ratios in Table 1 are a starting point, but you will need to perform your own dose-response matrix experiments to determine the optimal ratio for your specific research model [1] [2].

References

Luminespib efficacy enhancement hyperthermia

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Efficacy Enhancement

The combination of Luminespib and hyperthermia targets cancer cells through multiple, interconnected biological mechanisms. The following diagram illustrates these core pathways and their logical relationships.

G Start This compound + Hyperthermia A HSP90 Inhibition Start->A B Client Protein Degradation A->B C DNA Repair Inhibition A->C Potentiates E Synergistic Cell Death B->E D Increased DNA Damage C->D D->E

Pre-clinical Evidence & Experimental Data

The synergistic effect of this compound and hyperthermia is supported by various pre-clinical studies. The data below summarizes key findings on formulation properties and treatment efficacy.

Table 1: Characterization of Thermosensitive Liposomal this compound (thermoLUM) [1]

Property Result Experimental Note
Liposome Diameter 102 ± 2 nm Dynamic Light Scattering
Polydispersity Index (PDI) 0.08 ± 0.03 Indicates a narrow size distribution
Zeta Potential -31 ± 2 mV In HEPES-buffered saline (pH 7.4)
Drug-to-Lipid Ratio 1:24 ~5,000 LUM molecules per liposome
Transition Temperature (Tm) 40.10 ± 0.13 °C Gel-to-liquid crystalline phase transition

Table 2: In Vitro Drug Release Profile of thermoLUM [1]

Temperature Incubation Time Drug Release Notes
37 °C 60 minutes < 15% Stable at physiological temperature
40 °C 4 minutes 44% Triggered release in mild hyperthermia range
42 °C 4.5 minutes ~64% Burst release at higher hyperthermia temperatures

Table 3: Synergistic Cytotoxicity in NSCLC Cell Lines (H460) [1]

Treatment IC50 Value Combination Index Notes
This compound (LUM) alone Low nanomolar range - Baseline potency
LUM + Cisplatin (CDDP) Significantly reduced Synergistic Identified optimal molar ratio
LUM + Vinorelbine (VRL) Significantly reduced Synergistic Identified optimal molar ratio

Detailed Experimental Protocols

Here are standardized operating procedures (SOPs) for key experiments, which you can adapt into troubleshooting guides.

Protocol 1: Evaluating Heat-Triggered Drug Release from Thermosensitive Liposomes

  • Objective: To characterize the temperature-dependent release profile of a thermosensitive liposomal formulation.
  • Materials: Thermosensitive liposome formulation, Bovine Serum Albumin (BSA), release buffer (e.g., HEPES-buffered saline, pH 7.4), water bath or cuvette heater capable of precise temperature control, dialysis tubing or a suitable separation method, HPLC system for drug quantification.
  • Method: [1]
    • Dilute the liposome formulation in a release buffer containing 45 mg/mL BSA to simulate physiological protein conditions.
    • Incubate the sample in a temperature-controlled water bath or cuvette heater. Test a range of temperatures (e.g., 37°C to 44°C in 1°C increments).
    • At predetermined time points (e.g., 30s, 1, 2, 3, 4, 5 minutes), withdraw aliquots.
    • Immediately separate the released drug from the encapsulated drug (e.g., via rapid cooling, centrifugation, or dialysis).
    • Quantify the amount of drug released using HPLC. Calculate the percentage released relative to the total drug content (determined by lysing a separate liposome sample with detergent).

Protocol 2: Assessing Combined Efficacy In Vitro

  • Objective: To determine the synergistic cytotoxicity of this compound and hyperthermia in combination with other chemotherapeutics.
  • Materials: Cancer cell lines (e.g., NSCLC H460, H520), cell culture reagents, this compound, chemotherapeutic agents (e.g., Cisplatin, Vinorelbine), hyperthermia system (precision water bath or in-incubator heating platform), equipment for viability assays (e.g., MTT, Alamar Blue, clonogenic survival).
  • Method: [1] [2]
    • Plate cells at an appropriate density and allow them to adhere.
    • Pre-treatment: Pre-treat cells with a low dose of this compound (e.g., 30-50 nM) for 1.5 to 24 hours before applying hyperthermia.
    • Hyperthermia: Apply mild hyperthermia (e.g., 42.0 ± 0.5°C) for 1 hour. Include controls at 37°C.
    • Combination with Chemo: For drug combination studies, co-treat cells with this compound and chemotherapeutics at specific molar ratios identified from prior screening.
    • Viability Assay: Post-treatment, replace the medium and incubate cells under standard conditions for the duration required by the viability assay (e.g., 72 hours for MTT, 7-14 days for clonogenic assays).
    • Data Analysis: Calculate IC50 values and use software like CompuSyn to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Frequently Asked Questions (FAQs)

Q1: Why is a nanoformulation necessary for this compound? A: Despite its potent preclinical activity, the clinical translation of this compound has been hampered by dose-limiting toxicities, particularly visual impairments [1] [3] [4]. Nanoformulations, such as thermosensitive liposomes or albumin nanoparticles, aim to improve tumor-specific delivery, reduce off-target side effects, and enhance the drug's therapeutic window [1] [5].

Q2: What is the recommended hyperthermia temperature and duration? A: Pre-clinical data suggests an optimal range of 40-42°C for 30-60 minutes [1] [2]. The thermosensitive liposome formulation (thermoLUM) begins triggered release at 40°C, with maximal burst release at 42°C [1]. Furthermore, combining HSP90 inhibition with hyperthermia can achieve effective BRCA2 degradation and radiosensitization with shorter heating durations (e.g., 30 minutes) [2].

Q3: My combination treatment shows high cytotoxicity. How can I optimize the dose? A: Start with a low, sub-therapeutic dose of the HSP90 inhibitor. Research shows that a low dose of Ganetespib (30 nM), which has virtually no effect alone, potently enhances the effects of hyperthermia without adding significant standalone toxicity [2]. Systematically titrate the doses of both the chemotherapeutic agent and this compound to identify synergistic molar ratios, as demonstrated with cisplatin and vinorelbine [1].

Q4: Which cancer types are most suitable for this combination strategy? A: This approach has broad potential. Strong pre-clinical evidence exists for:

  • Non-Small Cell Lung Cancer (NSCLC): this compound shows synergy with standard care drugs [1] [6].
  • Cervical Cancer: HSP90 inhibition enhances hyperthermic effects [2].
  • Pancreatic and Breast Cancer: this compound nanoformulations show efficacy in vitro [5]. Cancers with known dependence on HSP90 client proteins (e.g., EGFR-mutant NSCLC) may be particularly vulnerable [4] [6].

Troubleshooting Common Experimental Issues

  • Problem: Inconsistent hyperthermia effects across cell lines.
    • Solution: Validate the heat shock response in your model. Check for baseline and heat-induced expression of HSP70/HSP27 via Western blot. Cell lines with a robust heat shock response may show higher inherent thermotolerance, which can be overcome with HSP90 inhibition [3] [2].
  • Problem: Liposomal formulation is unstable or leaks drug at 37°C.
    • Solution: Meticulously characterize the formulation's stability. Ensure the lipid composition (e.g., DPPC/MSPC/mPEG2000-DSPE at 86:10:4) is correct and that the active loading process is optimized. Monitor size, PDI, and drug retention over 21 days at 4°C and room temperature to establish a stability profile [1].
  • Problem: Unable to demonstrate synergy in viability assays.
    • Solution: Re-examine your experimental timeline and endpoints. The combined effects on DNA damage often manifest at later time points (16-24 hours post-treatment). Consider using a clonogenic survival assay, which is a more robust measure of long-term cytotoxicity, instead of short-term metabolic assays. Also, confirm that the hyperthermia equipment maintains a uniform and precise temperature across the cell culture plate [2] [7].

References

Luminespib vs. Ganetespib: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

Feature Luminespib (AUY922) Ganetespib (STA-9090)
Chemical Class Resorcinol-containing isoxazole [1] Resorcinol-containing triazolone [2]
HSP90 Inhibition (IC₅₀) 21 nM (Biochemical assay) [1] Low nanomolar range (Cell-free assay) [2]
Key Mechanisms Degrades HSP90 client proteins (EGFR, HER2, ALK, AKT, etc.); disrupts HSP90 chaperone function [3] [4] Degrades HSP90 client proteins (HER2, EGFR, AKT, RAF1, CDK1, etc.); induces apoptosis & G2/M cell cycle arrest [5] [6] [7]
In Vitro Efficacy (IC₅₀) Low nanomolar (e.g., NSCLC cells H460, H520) [3] Low nanomolar (broad-spectrum in breast cancer, hepatoblastoma cells) [5] [7]
In Vivo Efficacy Tumor growth inhibition in xenograft models (e.g., NSCLC); efficacy limited by toxicity in clinical trials [3] Tumor growth suppression & regression in xenograft models (e.g., breast cancer, NSCLC) [2] [7]
Primary Toxicity Concerns Ocular toxicity (e.g., visual impairments, night blindness) [8] [3] Gastrointestinal toxicity (e.g., diarrhea, nausea); less hepatotoxicity vs. 1st-gen inhibitors [8] [9] [2]
Clinical Trial Status Phase II trials; development hampered by dose-limiting toxicities [3] [4] Phase II/III trials; tested in neoadjuvant setting for breast cancer (I-SPY2 trial) [9]
Key Combinations Osimertinib, Cisplatin, Vinorelbine [3] [4] Paclitaxel, Docetaxel, Lapatinib, Osimertinib [9] [6] [4]
Special Formulations Thermosensitive liposomes (nanomedicine) to improve tumor delivery and reduce side effects [3] Information not specifically available in search results

Mechanisms of Action and Key Signaling Pathways

Both drugs inhibit the ATPase activity of HSP90's N-terminal domain, leading to the proteasomal degradation of its client proteins. The following diagram maps the signaling pathways affected by these inhibitors and a typical workflow for evaluating their efficacy.

Detailed Experimental Data and Protocols

Here is a summary of key experimental methodologies used to generate the comparative data, which you can adapt for your research.

1. Cell Viability and Proliferation Assays

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the drugs.
  • Typical Protocol:
    • Seed cancer cells (e.g., BT-474, SKBR3 for breast cancer; H460 for NSCLC) in 96-well plates.
    • After 24 hours, treat cells with a dose range of the HSP90 inhibitor (e.g., 0-100 nM for ganetespib; 0-100 nM for this compound) for 72 hours [6] [7].
    • Assess cell viability using assays like MTT or CellTiter-Glo, which measures metabolic activity [5] [6] [7].
    • Calculate IC₅₀ values using non-linear regression analysis in software like GraphPad Prism [5].

2. Protein Degradation and Pathway Analysis (Western Blot)

  • Purpose: To confirm the degradation of client proteins and inhibition of downstream signaling pathways.
  • Typical Protocol:
    • Treat cells with the HSP90 inhibitor (e.g., 250 nM ganetespib for 24 hours) or vehicle control (DMSO) [6].
    • Lyse cells and extract total protein. Determine protein concentration.
    • Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane.
    • Probe the membrane with primary antibodies against target proteins (e.g., HER2, EGFR, AKT, p-ERK, CDK1) and a loading control (e.g., GAPDH, β-actin) [5] [6] [7].
    • Visualize using a chemiluminescence detection system. A successful inhibition will show a marked reduction in client protein levels.

3. Colony Formation Assay

  • Purpose: To evaluate the long-term clonogenic survival of cancer cells after transient drug exposure.
  • Typical Protocol:
    • Treat cells with a low, sub-lethal concentration of the drug (e.g., 1.25-5 nM ganetespib) for a defined period (e.g., 24-48 hours) [6].
    • Replate the cells at a low density in drug-free medium and allow them to form colonies for 1-3 weeks.
    • Fix and stain colonies with crystal violet or Giemsa. Count colonies containing >50 cells. A significant reduction in colony numbers indicates impaired long-term survival [6] [7].

Research Implications and Strategic Considerations

  • Addressing Resistance: Both drugs show promise in overcoming resistance to targeted therapies. For instance, both This compound and ganetespib have been shown to resensitize osimertinib-resistant NSCLC cell lines to treatment [4].
  • Combination Therapy Synergy: The future of these agents likely lies in rational combinations. Ganetespib synergizes with lapatinib (an ErbB2 inhibitor) in HER2+ breast cancer cells and with taxanes in various models [6]. This compound shows synergistic effects with cisplatin and vinorelbine in NSCLC [3].
  • Mitigating Toxicity through Formulation: Novel delivery systems are being explored to overcome toxicity hurdles. For example, encapsulating This compound in thermosensitive liposomes allows for heat-triggered drug release at the tumor site, potentially enhancing efficacy and reducing systemic exposure and side effects like ocular toxicity [3].

References

Luminespib efficacy comparison 17-AAG

Author: Smolecule Technical Support Team. Date: February 2026

Luminespib vs. 17-AAG: At a Glance

Feature This compound (AUY922, NVP-AUY922) 17-AAG (Tanespimycin)
Chemical Class Synthetic resorcinol-containing isoxazole [1] [2] Ansamycin derivative (benzoquinone) [3] [2]
Primary Target N-terminal ATP-binding site of HSP90 [2] N-terminal ATP-binding site of HSP90 [2]
Reported IC₅₀ for HSP90 21 nM [2] N/A (binds with lower affinity than Geldanamycin) [4]
Key Mechanism Binds HSP90, inhibits chaperone function, leads to proteasomal degradation of client proteins [1] [2] Binds HSP90, inhibits chaperone function, leads to proteasomal degradation of client proteins [4]
Solubility Aqueous dispensable nanoformulations have been developed [1] Poor aqueous solubility; requires solvent-based formulations (e.g., DMSO) [5]
Reported Toxicity Concerns Ocular toxicity (photopsia, blurred vision) [6] [7] Hepatotoxicity [3] [6]

Supporting Preclinical and Clinical Efficacy Data

The following table summarizes key experimental findings that illustrate the therapeutic potential and context for both inhibitors.

Compound Experimental Context Key Efficacy Findings Citation
This compound In vitro (MIA PaCa-2 pancreatic & MCF-7 breast cancer cells) Effective anticancer activity demonstrated via BSA nanoparticle delivery. [1]
In vitro (Non-small cell lung cancer (NSCLC) cells) IC₅₀ values in the low nanomolar range; synergistic activity with cisplatin and vinorelbine. [8]
Clinical Trials (Various cancers) Demonstrated partial responses and stable disease, notably in NSCLC with EGFR/ALK mutations; limited by ocular toxicity. [8]
17-AAG In vitro (Breast cancer cell lines - MCF-7, SKBR-3, MDA-MB-231) GI₅₀ <2 µM for water-soluble analogs (17-DMAG); downregulated HER2, EGFR1, IGF1R client proteins. [5]
In vitro (MYCN-amplified neuroblastoma cells) Significantly inhibited proliferation, viability, migration/invasion; induced apoptosis and reduced stem-cell self-renewal. [4]
Clinical Trials (e.g., HER2+ breast cancer) Provided therapeutic benefit in combination therapies; development hampered by hepatotoxicity and solubility issues. [3]

Experimental Protocols from Cited Research

For scientists looking to replicate or build upon these findings, here are the core methodologies used in the key studies.

1. Protocol: Anti-proliferation Assay (MTT) This method was used to determine the 50% growth inhibition (GI₅₀) of 17-AAG and its analogs in breast cancer cell lines [5].

  • Cell Lines: MCF-7, SKBR-3, MDA-MB-231.
  • Procedure: Cells were cultured in 96-well plates and exposed to various concentrations of the HSP90 inhibitors for 1, 2, or 3 cell doubling times.
  • Measurement: Cell viability was assessed using the MTT assay, which measures the reduction of yellow MTT tetrazolium salt to purple formazan by metabolically active cells.
  • Analysis: The GI₅₀ was calculated from the dose-response curves.

2. Protocol: Synthesis of this compound-Loaded Nanoparticles This protocol describes the creation of bovine serum albumin (BSA) nanoparticles for the controlled delivery of this compound [1].

  • Method: A desolvation technique was employed.
  • Steps:
    • BSA protein was dissolved in distilled water (pH adjusted to ~8.0).
    • An ethanolic solution of this compound was added dropwise to the BSA solution, forming a white suspension of drug-protein conjugates.
    • The formed nanoparticles were cross-linked with glutaraldehyde solution.
    • The final product was collected via centrifugation, freeze-dried, and reconstituted in phosphate-buffered saline for subsequent studies.

HSP90 Inhibition Mechanism and Experimental Workflow

The diagram below illustrates the shared mechanism of action and a generalized flow for evaluating HSP90 inhibitors in a research setting.

G cluster_mechanism Shared Mechanism of HSP90 Inhibition cluster_workflow Generalized Experimental Workflow Start HSP90 Inhibitor (this compound or 17-AAG) Step1 Binds to N-terminal ATP-binding site of HSP90 Start->Step1 Step2 Disruption of HSP90 Chaperone Function Step1->Step2 Step3 Client Proteins Fail to Fold/Stabilize Step2->Step3 Step4 Ubiquitination of Client Proteins Step3->Step4 Step5 Degradation via the Ubiquitin-Proteasome Pathway Step4->Step5 Outcome Anticancer Effects: Inhibition of Proliferation, Induction of Apoptosis Step5->Outcome W1 Compound Preparation (Solubilization, Nanoformulation) W2 In Vitro Screening (Cell Viability Assays, e.g., MTT) W1->W2 W3 Mechanistic Validation (Western Blot, Client Protein Degradation) W2->W3 W4 Efficacy & Combination Studies (Synergy with Chemo/Targeted Therapy) W3->W4

Key Insights for Research and Development

  • Potency and Solubility: this compound's high potency and the successful development of aqueous nanoformulations address key limitations of 17-AAG [1]. However, its clinical translation has been hindered by ocular toxicity [8] [7].
  • Toxicity Profiles: The distinct toxicity profiles (ocular vs. hepatotoxic) highlight the importance of isoform-specific inhibitors. Recent research focuses on Hsp90β-selective inhibitors to mitigate these on-target toxicities [7].
  • Combination Strategies: Both inhibitors show enhanced efficacy in combination with other therapies. This supports the continued investigation of HSP90 inhibition as a cornerstone in combination treatment regimens [3] [8].

References

Luminespib IC50 comparison HSP90 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical Activity Profile of Luminespib

HSP90 Isoform / Client Protein IC50 / Potency Value Experimental Context (Assay Type)
HSP90α 7.8 nM [1] Cell-free assay [1]
HSP90β 21 nM [1] Cell-free assay [1]
TRAP1 85 nM [1] Information not specified in source [1]
GRP94 535 nM [1] Information not specified in source [1]
General Cell Proliferation Low nanomolar range (e.g., IC50 ~11-20 nM) [2] [3] Cell-based assays (e.g., SRB, WST-1, MTT) in various cancer cell lines [1] [2] [3]

Detailed Experimental Protocols

To ensure the data is actionable, here are the methodologies commonly used to generate the IC50 values for HSP90 inhibitors like this compound.

  • Cell-Free Assays for Direct Binding: The IC50 values for HSP90α and HSP90β are typically determined using assays that measure the inhibition of the ATPase activity of purified HSP90 protein. These experiments directly quantify the compound's ability to bind to the N-terminal ATP-binding pocket and inhibit the chaperone's enzymatic function, providing a clear measure of intrinsic biochemical potency [1] [4].
  • Cell-Based Assays for Anti-Proliferative Activity: The cytotoxicity (IC50) of this compound in cancer cell lines is most commonly measured using colorimetric viability assays. Researchers treat cells with a range of drug concentrations for a set period (often 72 hours). Viability is then assessed using methods like:
    • Sulforhodamine B (SRB) assay: Measures cellular protein content [1].
    • WST-1 assay: Measures metabolic activity [1].
    • MTT assay: Another common method to measure metabolic activity and determine IC50 values [3]. The IC50 is calculated as the concentration that inhibits cell proliferation by 50% compared to vehicle-treated controls [1].

Mechanism of Action and Clinical Context

The following diagram illustrates how this compound exerts its antitumor effects through HSP90 inhibition.

G LUM This compound HSP90 HSP90 Protein LUM->HSP90  Inhibits ATPase Activity Clients Oncogenic Client Proteins (EGFR, HER2, ALK, AKT, etc.) HSP90->Clients  Folds & Stabilizes Degradation Ubiquitin-Mediated Degradation Clients->Degradation  Destabilized Apoptosis Tumor Cell Death (Apoptosis) Degradation->Apoptosis  Leads to

This compound is a second-generation, synthetic small-molecule inhibitor that binds to the N-terminal ATP-binding pocket of HSP90, blocking its essential ATPase activity [4] [5]. This disruption leads to the proteasomal degradation of its client proteins, many of which are well-validated oncoproteins, thereby simultaneously targeting multiple signaling pathways that drive cancer cell survival and proliferation [4] [5].

While potent, its clinical development as a single agent has faced challenges, primarily due to dose-limiting toxicities (including visual changes and diarrhea) and the emergence of resistance mechanisms [6] [2] [5]. Consequently, research has pivoted toward innovative strategies to maximize its therapeutic potential:

  • Novel Formulations: Development of nanomedicine carriers (e.g., thermosensitive liposomes, targeted micelles) to improve tumor-specific delivery and reduce systemic toxicity [2] [7].
  • Rational Combination Therapies: Synergistic effects have been observed when this compound is combined with standard chemotherapies (e.g., cisplatin, vinorelbine), other targeted agents, or epigenetic modifiers, showing promise in overcoming resistance [2] [5] [3].

Key Considerations for Researchers

When comparing HSP90 inhibitors, it's crucial to look beyond just the biochemical IC50. Here are some strategic points:

  • Generational Classification: this compound is a second-generation inhibitor. Newer, third-generation inhibitors (e.g., pimitespib) are designed for better isoform selectivity and reduced toxicity, though their clinical benefit as monotherapies also remains limited [5].
  • Focus on Combinations: The most promising application of this compound appears to be in rationally designed combination regimens. Its ability to degrade a wide array of oncoproteins can sensitize cancer cells to other treatments [5].
  • Leverage Novel Delivery Systems: The data on nanocarriers for this compound is a key differentiator. If off-target toxicity is a concern in your research, these advanced formulations offer a pathway to harness its potent activity more safely [2] [7].

References

Luminespib's Core Mechanism and Client Protein Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental mechanism of Luminespib and key client proteins whose degradation has been experimentally validated.

Aspect Description & Experimental Data
Primary Mechanism Binds to N-terminal ATP-binding pocket of HSP90, inhibiting chaperone function & triggering proteasomal degradation of client proteins [1] [2].

| Key Client Proteins Degraded | EGFR/ERBB2: Degradation confirmed in human tumor xenografts; ERBB2 levels reduced to 7.3% of controls [3]. AKT & p-AKT: Levels decreased to 13-65% in xenograft models [3]. CDK4, HIF-1α, Survivin: Depletion observed in Western blot analysis of tumor samples [3]. Stat3, Yap, Met: Downregulated in NSCLC cells, with enhanced effect when combined with Osimertinib [4]. | | Validated Cancer Models | Non-small cell lung cancer (NSCLC) [4], Breast cancer (MCF-7) [1], Pancreatic cancer (MIA PaCa-2, L3.6pl) [1] [3], Glioblastoma (U87MG) [3], Melanoma (WM266.4) [3]. |

Experimental Protocols for Validation

To validate this compound's activity and its effect on client proteins, researchers commonly use the following experimental approaches:

  • Cell Viability Assays (e.g., MTT Assay)

    • Purpose: Determine cytotoxic effects (IC50 values) of this compound.
    • Protocol Summary: Seed cancer cells in plates, treat with serial dilutions of this compound for a set period (e.g., 72 hours), add MTT reagent, and measure absorbance to determine cell viability [4]. This compound shows IC50 values in the low nanomolar range (e.g., 2.3-49.6 nM across various human tumor cell lines) [3].
  • Western Blotting

    • Purpose: Confirm depletion of client proteins and induction of HSP70 (a biomarker of HSP90 inhibition).
    • Protocol Summary: Treat cells with this compound (e.g., 10-500 nM for 24 hours). Lyse cells, separate proteins via SDS-PAGE, transfer to membrane, and probe with antibodies against target client proteins (e.g., EGFR, AKT, STAT3) and HSP70 [4] [3]. A successful inhibition signature includes decreased client protein levels and increased HSP72 expression [3].
  • In Vivo Efficacy Studies

    • Purpose: Evaluate antitumor activity in animal models.
    • Protocol Summary: Implant human cancer cells in immunodeficient mice. Once tumors established, administer this compound (e.g., 50-75 mg/kg intraperitoneally or intravenously, often 5 times weekly). Monitor tumor volume/weight and analyze harvested tumor tissue via Western blot for pharmacodynamic biomarker confirmation [3].

Research Applications and Combination Strategies

This compound's application extends beyond single-agent use, showing promise in overcoming drug resistance and enhancing other treatments.

G cluster_primary Primary Mechanism cluster_combo Combination Strategies This compound This compound HSP90 HSP90 This compound->HSP90 Osimertinib Osimertinib This compound->Osimertinib Chemo Chemotherapy (e.g., Cisplatin) This compound->Chemo PROTACs PROTACs This compound->PROTACs ClientProteins ClientProteins HSP90->ClientProteins Inhibits Degradation Degradation ClientProteins->Degradation Leads to Synergy Enhanced Anti-Tumor Effect Osimertinib->Synergy Re-sensitizes Resistant Cells Chemo->Synergy Enhances Efficacy PROTACs->Synergy Promotes Degradation

The diagram above illustrates how this compound's core mechanism can be leveraged in different research strategies. The validated experimental approaches provide a roadmap for your own research into HSP90 inhibition.

References

Luminespib HSP90 binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Luminespib HSP90 Binding Affinity Profile

HSP90 Isoform IC50 / Potency Experimental Context & Selectivity Notes
HSP90α (Cytosolic) 7.8 - 13 nM [1] [2] Cell-free assay; primary potency target.
HSP90β (Cytosolic) 21 nM [1] [2] Cell-free assay; slightly lower affinity than HSP90α.
GRP94 (Endoplasmic Reticulum) Weaker inhibition [2] Shows significant selectivity over the GRP94 isoform.
TRAP-1 (Mitochondrial) Weaker inhibition [2] Shows significant selectivity over the TRAP-1 isoform.

Experimental Protocols for Key Data

The binding affinity data for this compound is typically generated through established biochemical and biophysical methods. Here are the detailed protocols for the most common assays cited.

  • Biochemical IC50 Determination (Cell-Free Assay)

    • Objective: To quantify the potency of this compound in inhibiting the ATPase activity of purified HSP90 protein.
    • Methodology: This is a radioisotopic or colorimetric ATPase assay.
    • Procedure:
      • Purification: Purified recombinant human HSP90α or HSP90β protein is used.
      • Reaction Setup: The HSP90 protein is incubated with ATP and a range of concentrations of this compound.
      • Incubation: The reaction mixture is allowed to proceed at a controlled temperature (e.g., 37°C) for a set time.
      • Detection: The amount of hydrolyzed ADP (or inorganic phosphate) produced is measured. Radioisotopic assays use [γ-³²P]ATP and detect ³²P release, while colorimetric assays use reagents that form a colored complex with phosphate.
      • Data Analysis: The IC50 value is calculated by determining the concentration of this compound that reduces the ATPase activity by 50% compared to a vehicle control [2].
  • Binding Interaction Studies via Spectroscopy

    • Objective: To characterize the binding mechanism, affinity, and interactions between this compound and HSP90 using serum albumin as a model protein.
    • Methodology: Techniques include Fluorescence Spectroscopy, Fourier-Transform Infrared Spectroscopy (FTIR), and UV-Visible Spectroscopy [3].
    • Procedure:
      • Sample Preparation: A solution of Bovine Serum Albumin (BSA), which shares high homology with Human Serum Albumin, is prepared.
      • Titration: Increasing concentrations of this compound are added to the constant BSA solution.
      • Measurement:
        • Fluorescence Quenching: The intrinsic fluorescence of BSA (from tryptophan residues) is measured before and after adding this compound. A decrease in fluorescence indicates binding.
        • FTIR: Detects changes in the protein's secondary structure upon drug binding.
        • UV-Vis: Monitors changes in the absorption spectrum.
      • Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the binding constant (Kb) and the number of binding sites. These studies confirmed that this compound binds to BSA through reversible, non-covalent interactions [3].

Mechanism of Action and Structural Basis

This compound is a synthetic, small-molecule inhibitor that belongs to the resorcinol-based class of HSP90 inhibitors.

  • Binding Site: It competitively binds to the N-terminal ATP-binding pocket of HSP90, mimicking the structure of the natural ATP resorcinol moiety [4] [5] [6].
  • Mechanism: By occupying this site, this compound blocks HSP90's essential ATPase activity. This prevents the chaperone from completing its folding cycle, leading to the polyubiquitination and proteasomal degradation of its client proteins [7] [6].
  • Structural Interactions: The resorcinol group of this compound forms critical hydrogen bonds with key amino acids (e.g., Asp93, Gly97, Thr184) in the N-terminal domain. The isopropyl and morpholine groups on the molecule engage in hydrophobic interactions within the binding pocket, contributing to its high affinity and selectivity for HSP90α/β over other isoforms like GRP94 and TRAP-1 [8].

The following diagram illustrates the cellular mechanism of action of this compound.

luminespib_mechanism This compound This compound Hsp90Client Hsp90-Client Protein Complex This compound->Hsp90Client  Binds N-terminal ATP site   UnfoldedClient Unstable/Unfolded Client Proteins Hsp90Client->UnfoldedClient  Prevents proper folding   DegradedClient Degraded Client Proteins (via Proteasome) UnfoldedClient->DegradedClient  Targeted for degradation   CancerPathways Inhibition of Multiple Oncogenic Pathways DegradedClient->CancerPathways  Leads to  

Clinical Context and Comparison

  • Generational Classification: this compound is a second-generation HSP90 inhibitor, developed to improve upon the hepatotoxicity and solubility issues of first-generation ansamycin analogs like 17-AAG [6].
  • Clinical Status: It has been extensively evaluated in Phase I and II clinical trials for various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and others. However, its development as a monotherapy has been limited by side effects, particularly visual disturbances, and modest efficacy in some trials [5] [7] [6].
  • Research Utility: Despite clinical challenges, this compound remains a high-quality chemical probe in research due to its well-characterized and potent mechanism of action, making it a valuable tool for validating HSP90 as a target in biological studies [1].

References

Luminespib nanocarrier efficacy versus free drug

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Luminespib Formulations

Feature Free this compound Bovine Serum Albumin (BSA) Nanoparticles [1] [2] Thermosensitive Liposomes (thermoLUM) [3]
Formulation Basis Solvents/ surfactants [1] Protein-based nanoparticle [1] [2] Lipid-based nanoparticle [3]
Key Characteristic Potential solvent-related toxicity [1] Aqueous dispensable; improved biocompatibility [1] [2] Heat-activated drug release [3]
Particle Size (nm) N/A Information missing 102 ± 2 [3]
Drug Loading/Encapsulation N/A High (method: non-covalent interactions) [1] [2] High (method: active loading); ~5000 molecules/liposome [3]
Release Mechanism N/A Sustained/controlled release [2] Triggered release at ~40–44°C [3]
In Vitro Efficacy (Cell Lines) Potent activity (IC₅₀ in low nM range) [3] [4] [5] Effective in pancreatic (MIA PaCa-2) and breast (MCF-7) cancer cells [1] [2] Effective in non-small cell lung cancer (H460, H520) cells; synergistic with cisplatin/vinorelbine [3]
Key Experimental Findings Dose-limiting toxicities in clinical trials [3] [6] Successful formulation demonstrates proof-of-concept for nano-delivery [1] [2] >60% drug release in 5 min at 42°C; stable formulation [3]

Experimental Data and Protocols

For researchers looking to replicate or build upon these studies, here is a summary of the core experimental methodologies.

Formulation Synthesis Protocols
  • BSA Nanoparticles (Desolvation Method) [1]:
    • Dissolve BSA (100 mg) in distilled water and adjust pH to ~8.0.
    • Dissolve this compound (10 mg) in absolute ethanol.
    • Add the ethanolic drug solution dropwise (0.5 mL/min) to the BSA solution using a syringe pump, forming a white suspension.
    • Cross-link the formed nanoparticles with 8% glutaraldehyde for 4-5 hours.
    • Purify via centrifugation and washing, followed by freeze-drying.
  • Thermosensitive Liposomes (Active Loading) [3]:
    • Prepare liposomes from DPPC, MSPC, and mPEG2000-DSPE (86:10:4 molar ratio) in a TEA8SOS buffer (pH 5.7).
    • Perform active loading of this compound (mesylate salt) into the pre-formed liposomes by establishing a pH gradient against an external HEPES-buffered saline (HBS, pH 7.4) solution.
Critical Characterization Techniques

The following table outlines the standard characterization methods used for these nanocarriers, which are crucial for validating their properties [1] [3] [7].

Characterization Goal Technique(s) Used Key Findings / Purpose
Particle Size & Distribution Dynamic Light Scattering (DLS) [1] [3] [7] Determine mean diameter and polydispersity index (PDI).
Surface Charge Zeta Potential Measurement [3] [7] Predict colloidal stability (e.g., thermoLUM: -31 ± 2 mV) [3].
Morphology & Shape SEM (Scanning Electron Microscopy), TEM (Transmission Electron Microscopy), Cryo-TEM [1] [3] [7] Visualize nanoparticle size, shape, and structure.
Drug Release Profile In vitro release studies in buffer/BSA at different temperatures [3] Quantify release kinetics (e.g., triggered release by hyperthermia).
Drug-Carrier Interaction FTIR (Fourier-Transform Infrared), XPS (X-ray Photoelectron Spectroscopy), Fluorescence Spectroscopy [1] [2] Confirm drug loading and type of interactions (e.g., non-covalent for BSA) [1] [2].
Efficacy Assessment Workflows

The diagram below illustrates a general experimental workflow used to evaluate the efficacy of these formulations in vitro.

efficacy_workflow start Cell Culture (Cancer Cell Lines) a Treatment Groups: Free Drug, Nanoformulation, Control start->a b Viability Assay (e.g., Alamar Blue, MTS) a->b d Synergy Studies (Combination with other drugs) a->d If applicable e Mechanistic Studies (Western Blot, Client Protein Degradation) a->e For target validation c IC50 Calculation b->c

In Vitro Efficacy and Mechanism Evaluation Workflow

For thermosensitive liposomes, a hyperthermia component is integrated, where cells or the treatment medium are heated to 40-44°C to trigger drug release [3].

Mechanisms and Advantages of Nano-Formulations

The following diagram illustrates why nanocarriers can offer a superior therapeutic profile for a potent drug like this compound.

mechanism cluster_bsa Key Advantages of BSA NPs cluster_lipo Key Advantages of ThermoLUM problem Free this compound Challenges sol1 BSA Nanoparticles problem->sol1 sol2 Thermosensitive Liposomes problem->sol2 b1 Aqueous Solubility Eliminates complex solvents b2 Passive Targeting Potential EPR effect b3 Biocompatibility & Safety Reduces solvent toxicity l1 Spatio-Temporal Control Heat-triggered release at tumor site l2 Reduced Off-Target Toxicity Stable at 37°C, release at >40°C l3 Synergistic Potential With hyperthermia and other chemotherapies

Rationale for Developing this compound Nanocarriers

Conclusion and Research Outlook

Current evidence indicates that both BSA nanoparticles and thermosensitive liposomes successfully address key limitations of free this compound, particularly regarding aqueous formulation and controlled release [1] [3] [2]. The thermosensitive liposome system appears particularly advanced, demonstrating stability, high drug loading, and a well-characterized heat-triggered release mechanism that provides a clear path for localized, combination therapy [3].

A primary research gap is the lack of direct, side-by-side comparative studies between these nanocarriers and the free drug under identical experimental conditions. Future work should focus on:

  • Direct comparative studies quantifying improvements in IC₅₀, apoptosis induction, and client protein degradation.
  • Comprehensive in vivo pharmacokinetics and biodistribution studies.
  • Exploring the therapeutic window and safety profile in relevant animal models.

References

Luminespib NVP-HSP990 comparative development

Author: Smolecule Technical Support Team. Date: February 2026

At a Glance: Luminespib vs. NVP-HSP990

Feature This compound (NVP-AUY922) NVP-HSP990
Chemical Class Isoxazole resorcinol [1] [2] Di-hydro-pyrimido-pyrazole [2]
Primary Target (IC₅₀) Hsp90α/β (7.8 nM / 21 nM) [3] Full-length Hsp90 (1 nM) [2]
Oral Bioavailability Intravenous [4] 76% (mouse) [2]
Highest Clinical Phase Phase II [5] Phase I (Development halted) [2] [5]
Key Clinical Outcome Partial responses and stable disease in some trials (e.g., NSCLC) [6] Failed to show objective responses; development abandoned [2] [5]
Dose-Limiting Toxicity Ophthalmological toxicities [6] Neurological toxicity [2]

Detailed Comparative Analysis

Mechanism of Action and Preclinical Profile

Both this compound and NVP-HSP990 are N-terminal Hsp90 inhibitors. They bind to the ATP-binding pocket in the N-terminal domain of Hsp90, disrupting its chaperone function. This leads to the proteasomal degradation of Hsp90's "client proteins"—many of which are critical oncoproteins that drive cancer cell growth and survival [7] [2].

  • This compound: This is a second-generation, isoxazole resorcinol-based inhibitor [1]. It induces the degradation of a wide array of client proteins, including HER2, AKT, ERK, and HIF-1α, leading to growth inhibition, cell cycle arrest, and apoptosis in various human cancer cell lines [3]. It has shown potent, broad-spectrum antitumor activity in numerous xenograft models, including breast, ovarian, glioblastoma, and melanoma cancers [3].
  • NVP-HSP990: This third-generation inhibitor is noted for its high potency in biochemical assays [2]. Preclinically, it demonstrated effective tumor growth inhibition in a human gastrointestinal cancer xenograft model and achieved prolonged suppression of client proteins like c-Met after a single dose [2].

The following diagram illustrates the core mechanism of action shared by these Hsp90 inhibitors.

G Hsp90_Inhibitor Hsp90 Inhibitor (this compound/NVP-HSP990) Hsp90 Hsp90 Chaperone Hsp90_Inhibitor->Hsp90 Binds N-terminal ATPase domain Client_Proteins Oncogenic Client Proteins (e.g., HER2, AKT, RAF-1, HIF-1α) Hsp90_Inhibitor->Client_Proteins Disrupts function Hsp90->Client_Proteins Folds and stabilizes Protein_Degradation Client Protein Degradation via Proteasome Client_Proteins->Protein_Degradation Misfolded & ubiquitinated Cancer_Death Cancer Cell Death Protein_Degradation->Cancer_Death

Formulation and Drug Delivery Research

A significant area of research for this compound involves advanced formulation strategies to improve its therapeutic window and overcome clinical limitations.

  • Nanoformulations: Researchers have developed This compound-loaded Bovine Serum Albumin (BSA) Nanoparticles for potential use in pancreatic and breast cancer therapy [1]. Another study created a heat-activated thermosensitive liposomal formulation (thermoLUM) designed to release the drug directly at the tumor site when combined with mild hyperthermia, aiming to enhance efficacy and reduce off-target toxicity [6].
Key Experimental Protocols

The methodologies below are foundational for evaluating Hsp90 inhibitors.

  • In Vitro Cell Viability (Cytotoxicity) Assay [7]

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of the drug.
    • Procedure: Plate cancer cells (e.g., gastric cancer OE19, N87) in multi-well plates. After 24 hours, treat with a concentration gradient of the Hsp90 inhibitor (e.g., 1 nM to 1 μM) for 72 hours. Cell viability is then measured using assays like Alamar Blue.
    • Analysis: Plot % cell viability vs. drug concentration to calculate IC₅₀ values.
  • Western Blot Analysis for Client Protein Degradation [7]

    • Purpose: To confirm on-target Hsp90 inhibition by assessing client protein levels.
    • Procedure: Treat cancer cells with the inhibitor for a set time (e.g., 24 hours). Lyse cells, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with antibodies against client proteins (e.g., pHER2, HER2, pAKT, AKT) and a loading control (e.g., actin). An increase in the stress marker Hsp70 is also a key indicator of Hsp90 inhibition.
  • In Vivo Xenograft Efficacy Study [3]

    • Purpose: To evaluate antitumor activity in a live animal model.
    • Procedure: Implant human cancer cells (e.g., WM266.4 melanoma) into immunodeficient mice. Once tumors are established, administer the inhibitor (e.g., this compound at 50-75 mg/kg) via a relevant route (intraperitoneal or intravenous), typically on a daily or intermittent schedule. Monitor tumor volume and body weight regularly.
    • Analysis: Compare tumor growth in treated vs. control groups. Excised tumors can be analyzed by Western blot to confirm pharmacodynamic effects.

Interpretation and Research Implications

The divergent clinical paths of this compound and NVP-HSP990 highlight that high biochemical potency does not always translate to clinical success. The toxicity profile is a critical determinant. While nanoformulations for this compound aim to separate its efficacy from its toxicity, no similar advanced formulation work was found for NVP-HSP990, likely due to its earlier discontinuation.

For your research, consider that:

  • This compound has a more extensive clinical and experimental dataset, making it a more robust candidate for combination therapy or drug delivery studies.
  • NVP-HSP990 serves as a case study on the importance of optimizing for therapeutic window, not just potency.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

465.22637110 Da

Monoisotopic Mass

465.22637110 Da

Heavy Atom Count

34

Appearance

White to light yello solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

C6V1DAR5EB

Wikipedia

Luminespib

Dates

Last modified: 08-15-2023
1: Gaykema SB, Schröder CP, Vitfell-Rasmussen J, Chua S, Oude Munnink TH, Brouwers AH, Bongaerts AH, Akimov M, Fernandez-Ibarra C, Lub-de Hooge MN, de Vries EG, Swanton C, Banerji U. 89Zr-trastuzumab and 89Zr-bevacizumab PET to Evaluate the Effect of the HSP90 Inhibitor NVP-AUY922 in Metastatic Breast Cancer Patients. Clin Cancer Res. 2014 Aug 1;20(15):3945-54. doi: 10.1158/1078-0432.CCR-14-0491. PubMed PMID: 25085789.
2: Doi T, Onozawa Y, Fuse N, Yoshino T, Yamazaki K, Watanabe J, Akimov M, Robson M, Boku N, Ohtsu A. Phase I dose-escalation study of the HSP90 inhibitor AUY922 in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2014 Sep;74(3):629-36. doi: 10.1007/s00280-014-2521-x. Epub 2014 Jul 25. PubMed PMID: 25059319; PubMed Central PMCID: PMC4143601.
3: Chiang NJ, Wu SN, Kao CA, Huang YM, Chen LT. Stimulation of Electroporation-Induced Inward Currents in Glioblastoma Cell Lines by the Heat Shock Protein Inhibitor AUY922. Clin Exp Pharmacol Physiol. 2014 Jun 7. doi: 10.1111/1440-1681.12273. [Epub ahead of print] PubMed PMID: 24909268.
4: Huang J, Sun C, Zhang T, Pan L, Wang S, He Q, Li D. Potent antitumor activity of HSP90 inhibitor AUY922 in adrenocortical carcinoma. Tumour Biol. 2014 May 22. [Epub ahead of print] PubMed PMID: 24850175.
5: Chen SM, Guo CL, Shi JJ, Xu YC, Chen Y, Shen YY, Su Y, Ding J, Meng LH. HSP90 inhibitor AUY922 abrogates up-regulation of RTKs by mTOR inhibitor AZD8055 and potentiates its antiproliferative activity in human breast cancer. Int J Cancer. 2014 Apr 7. doi: 10.1002/ijc.28880. [Epub ahead of print] PubMed PMID: 24706460.
6: Zitzmann K, Ailer G, Vlotides G, Spoettl G, Maurer J, Göke B, Beuschlein F, Auernhammer CJ. Potent antitumor activity of the novel HSP90 inhibitors AUY922 and HSP990 in neuroendocrine carcinoid cells. Int J Oncol. 2013 Dec;43(6):1824-32. doi: 10.3892/ijo.2013.2130. Epub 2013 Oct 4. PubMed PMID: 24100469; PubMed Central PMCID: PMC3834873.
7: Voruganti S, Lacroix JC, Rogers CN, Rogers J, Matts RL, Hartson SD. The anticancer drug AUY922 generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors. J Proteome Res. 2013 Aug 2;12(8):3697-706. doi: 10.1021/pr400321x. Epub 2013 Jun 27. PubMed PMID: 23763277; PubMed Central PMCID: PMC3784992.
8: Sessa C, Shapiro GI, Bhalla KN, Britten C, Jacks KS, Mita M, Papadimitrakopoulou V, Pluard T, Samuel TA, Akimov M, Quadt C, Fernandez-Ibarra C, Lu H, Bailey S, Chica S, Banerji U. First-in-human phase I dose-escalation study of the HSP90 inhibitor AUY922 in patients with advanced solid tumors. Clin Cancer Res. 2013 Jul 1;19(13):3671-80. doi: 10.1158/1078-0432.CCR-12-3404. Epub 2013 Jun 11. PubMed PMID: 23757357.
9: Garon EB, Finn RS, Hamidi H, Dering J, Pitts S, Kamranpour N, Desai AJ, Hosmer W, Ide S, Avsar E, Jensen MR, Quadt C, Liu M, Dubinett SM, Slamon DJ. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Mol Cancer Ther. 2013 Jun;12(6):890-900. doi: 10.1158/1535-7163.MCT-12-0998. Epub 2013 Mar 14. PubMed PMID: 23493311; PubMed Central PMCID: PMC3681857.
10: Wainberg ZA, Anghel A, Rogers AM, Desai AJ, Kalous O, Conklin D, Ayala R, O'Brien NA, Quadt C, Akimov M, Slamon DJ, Finn RS. Inhibition of HSP90 with AUY922 induces synergy in HER2-amplified trastuzumab-resistant breast and gastric cancer. Mol Cancer Ther. 2013 Apr;12(4):509-19. doi: 10.1158/1535-7163.MCT-12-0507. Epub 2013 Feb 8. PubMed PMID: 23395886.
11: Gandhi N, Wild AT, Chettiar ST, Aziz K, Kato Y, Gajula RP, Williams RD, Cades JA, Annadanam A, Song D, Zhang Y, Hales RK, Herman JM, Armour E, DeWeese TL, Schaeffer EM, Tran PT. Novel Hsp90 inhibitor NVP-AUY922 radiosensitizes prostate cancer cells. Cancer Biol Ther. 2013 Apr;14(4):347-56. doi: 10.4161/cbt.23626. Epub 2013 Jan 28. PubMed PMID: 23358469; PubMed Central PMCID: PMC3667875.
12: Walsby EJ, Lazenby M, Pepper CJ, Knapper S, Burnett AK. The HSP90 inhibitor NVP-AUY922-AG inhibits the PI3K and IKK signalling pathways and synergizes with cytarabine in acute myeloid leukaemia cells. Br J Haematol. 2013 Apr;161(1):57-67. doi: 10.1111/bjh.12215. Epub 2013 Jan 29. PubMed PMID: 23356405.
13: Hartmann S, Günther N, Biehl M, Katzer A, Kuger S, Worschech E, Sukhorukov VL, Krohne G, Zimmermann H, Flentje M, Djuzenova CS. Hsp90 inhibition by NVP-AUY922 and NVP-BEP800 decreases migration and invasion of irradiated normoxic and hypoxic tumor cell lines. Cancer Lett. 2013 May 1;331(2):200-10. doi: 10.1016/j.canlet.2012.12.027. Epub 2013 Jan 20. PubMed PMID: 23340178.
14: Hsueh YS, Yen CC, Shih NY, Chiang NJ, Li CF, Chen LT. Autophagy is involved in endogenous and NVP-AUY922-induced KIT degradation in gastrointestinal stromal tumors. Autophagy. 2013 Feb 1;9(2):220-33. doi: 10.4161/auto.22802. Epub 2012 Nov 29. PubMed PMID: 23196876; PubMed Central PMCID: PMC3552885.
15: Armstrong H, Wolmarans A, Mercier R, Mai B, LaPointe P. The co-chaperone Hch1 regulates Hsp90 function differently than its homologue Aha1 and confers sensitivity to yeast to the Hsp90 inhibitor NVP-AUY922. PLoS One. 2012;7(11):e49322. doi: 10.1371/journal.pone.0049322. Epub 2012 Nov 14. PubMed PMID: 23166640; PubMed Central PMCID: PMC3498168.
16: Niewidok N, Wack LJ, Schiessl S, Stingl L, Katzer A, Polat B, Sukhorukov VL, Flentje M, Djuzenova CS. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity. Transl Oncol. 2012 Oct;5(5):356-69. Epub 2012 Oct 1. PubMed PMID: 23066444; PubMed Central PMCID: PMC3470116.
17: Bao XH, Takaoka M, Hao HF, Fukazawa T, Yamatsuji T, Sakurama K, Takigawa N, Nakajima M, Fujiwara T, Naomoto Y. Antiproliferative effect of the HSP90 inhibitor NVP-AUY922 is determined by the expression of PTEN in esophageal cancer. Oncol Rep. 2013 Jan;29(1):45-50. doi: 10.3892/or.2012.2074. Epub 2012 Oct 9. PubMed PMID: 23064324.
18: Okui T, Shimo T, Fukazawa T, Mohammad Monsur Hassan N, Honami T, Ibaragi S, Takaoka M, Naomoto Y, Sasaki A. Novel HSP90 inhibitor NVP-AUY922 enhances the anti-tumor effect of temsirolimus against oral squamous cell carcinoma. Curr Cancer Drug Targets. 2013 Mar;13(3):289-99. PubMed PMID: 23016912.
19: Moser C, Lang SA, Hackl C, Wagner C, Scheiffert E, Schlitt HJ, Geissler EK, Stoeltzing O. Targeting HSP90 by the novel inhibitor NVP-AUY922 reduces growth and angiogenesis of pancreatic cancer. Anticancer Res. 2012 Jul;32(7):2551-61. PubMed PMID: 22753713.
20: Best OG, Mulligan SP. Heat shock protein-90 inhibitor, NVP-AUY922, is effective in combination with fludarabine against chronic lymphocytic leukemia cells cultured on CD40L-stromal layer and inhibits their activated/proliferative phenotype. Leuk Lymphoma. 2012 Nov;53(11):2314-20. doi: 10.3109/10428194.2012.698278. Epub 2012 Jul 9. PubMed PMID: 22646928.

Explore Compound Types